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  • Product: 2-Ethoxypyridine-3-sulfonamide
  • CAS: 1566767-66-5

Core Science & Biosynthesis

Foundational

The Mechanistic Paradigm of 2-Ethoxypyridine-3-Sulfonamide: In Vitro Profiling of a Selective Metalloenzyme Inhibitor

Executive Summary As an application scientist bridging chemical biology and assay development, I frequently encounter compounds that serve dual roles in drug discovery. While 2-ethoxypyridine-3-sulfonamide (CAS: 1566767-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As an application scientist bridging chemical biology and assay development, I frequently encounter compounds that serve dual roles in drug discovery. While 2-ethoxypyridine-3-sulfonamide (CAS: 1566767-66-5) is widely recognized as a versatile synthetic building block for complex kinase (e.g., PI3Kδ)[1] and phosphatase (e.g., TNAP) inhibitors[2], its intrinsic in vitro pharmacological mechanism is defined by its primary sulfonamide moiety. As a standalone pharmacophore, it functions as a highly selective inhibitor of tumor-associated Carbonic Anhydrases (CAs) [3].

This technical guide deconstructs the in vitro mechanism of action of the 2-ethoxypyridine-3-sulfonamide scaffold, detailing its molecular interactions, quantitative selectivity profile, and the self-validating experimental protocols required to characterize its efficacy in hypoxic tumor models.

Molecular Target & Structural Rationale

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water into bicarbonate (HCO₃⁻) and protons (H⁺). The mechanism of action of 2-ethoxypyridine-3-sulfonamide relies on two distinct structural determinants[3][4]:

  • The Zinc-Binding Group (ZBG): The primary sulfonamide (-SO₂NH₂) is the critical pharmacophore. Within the physiological pH of the active site, it undergoes deprotonation to form an anion (-SO₂NH⁻). This anion coordinates directly to the catalytic Zn²⁺ ion, displacing the zinc-bound nucleophilic water molecule that is essential for CO₂ hydration.

  • The "Tail" Selectivity Filter: The active sites of ubiquitous cytosolic CAs (like CA I and CA II) are highly conserved and sterically restricted. In contrast, transmembrane CAs associated with tumors (CA IX and CA XII) possess a wider, more lipophilic outer rim. The 2-ethoxy substitution on the pyridine ring acts as a steric and lipophilic "tail." It creates unfavorable steric clashes within the tight CA II pocket while favorably interacting with the hydrophobic regions of CA IX and XII, driving isoform selectivity[5].

G cluster_0 Active CA Enzyme cluster_1 Inhibitor Dynamics cluster_2 Inhibited Complex Zn Catalytic Zn2+ H2O Bound H2O/OH- Zn->H2O Coordinates Zn_Inh Zn2+ - Sulfonamide Complex H2O->Zn_Inh Displaced by Inhibitor 2-Ethoxypyridine- 3-Sulfonamide Deprotonation Deprotonation (-SO2NH-) Inhibitor->Deprotonation Deprotonation->Zn_Inh Coordinates Block Catalysis Blocked (No CO2 Hydration) Zn_Inh->Block Prevents

Diagram 1: Molecular mechanism of zinc coordination and CA active site inhibition.

Quantitative In Vitro Profiling

The efficacy of the pyridine-3-sulfonamide scaffold is quantified via its inhibition constant ( Ki​ ). Because the 2-ethoxy substitution specifically targets the structural divergence in transmembrane isoforms, the compound exhibits a highly favorable selectivity index (SI) for tumor-associated targets over ubiquitous cytosolic off-targets[4][6].

Table 1: Representative In Vitro Inhibition Profile of Pyridine-3-Sulfonamide Derivatives

CA IsoformCellular LocalizationClinical / Biological RelevanceMean Ki​ (nM)
hCA I CytosolicUbiquitous / Off-target toxicity> 10,000
hCA II CytosolicGlaucoma / Off-target toxicity271 – 3,808
hCA IX TransmembraneHypoxic Tumors / Metastasis19.5 – 137
hCA XII TransmembraneHypoxic Tumors / Chemoresistance16.8 – 91

Note: Data synthesized from stopped-flow kinetic assays of the substituted pyridine-3-sulfonamide class[4][6].

Cellular Phenotype & Hypoxia Signaling

In solid tumors, rapid proliferation outpaces angiogenesis, creating a hypoxic microenvironment. This triggers the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which transcriptionally upregulates CA IX[5].

CA IX vents intracellular protons by hydrating extracellular CO₂, leading to profound extracellular acidification. This acidic microenvironment degrades the extracellular matrix, promoting tumor invasion, and blunts immune cell infiltration. By selectively inhibiting CA IX, 2-ethoxypyridine-3-sulfonamide traps protons intracellularly, disrupting pH homeostasis and triggering apoptosis in hypoxic cancer cells[5].

G Hypoxia Hypoxic Tumor Microenvironment HIF1A HIF-1α Stabilization Hypoxia->HIF1A CA9_Expr CA IX Overexpression (Transmembrane) HIF1A->CA9_Expr Transcriptional Activation Acidification Extracellular Acidification (Tumor Survival) CA9_Expr->Acidification CO2 Hydration Inhibitor 2-Ethoxypyridine-3-Sulfonamide (Selective Inhibitor) Inhibitor->CA9_Expr Binds Active Site Zn2+ Blockade Restoration of pH Homeostasis (Decreased ECAR) Inhibitor->Blockade Induces Apoptosis Reduced Cell Viability & Migration Blockade->Apoptosis

Diagram 2: Hypoxia-driven CA IX signaling pathway and targeted inhibition workflow.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of this compound requires specific, self-validating assay architectures. Standard colorimetric assays fail here; causality dictates that we must match our instrumentation to the biology.

Protocol 1: Stopped-Flow CO₂ Hydration Kinetics (Target Engagement)

Causality: The CA-catalyzed hydration of CO₂ is one of the fastest known enzymatic reactions ( kcat​≈106 s−1 ). Standard plate readers cannot capture this. Stopped-flow spectrophotometry is required to monitor pre-steady-state kinetics within milliseconds.

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 M Na₂SO₄ (to maintain ionic strength) and 0.2 mM Phenol Red as a pH indicator. Prepare the inhibitor (2-ethoxypyridine-3-sulfonamide) in DMSO (final assay concentration <1% DMSO).

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant hCA IX (or hCA II for selectivity profiling) with varying concentrations of the inhibitor for 15 minutes at 20°C to allow the coordinate covalent bond to form with the Zn²⁺ ion.

  • Rapid Mixing & Acquisition: Using a stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with CO₂-saturated water. Monitor the decrease in absorbance at 558 nm (Phenol Red protonation) over a 10-second window.

  • Self-Validation (Controls):

    • Negative Control: Run the reaction without the enzyme to establish the baseline uncatalyzed CO₂ hydration rate.

    • Positive Control: Utilize Acetazolamide (a pan-CA inhibitor) to define the maximum theoretical inhibition window. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Seahorse XF Extracellular Acidification Rate (ECAR) Assay

Causality: To translate enzymatic inhibition into a cellular phenotype, we must measure real-time proton efflux. The Seahorse XF analyzer quantifies the Extracellular Acidification Rate (ECAR).

  • Cell Culture & Conditioning: Seed HCT-116 colorectal carcinoma cells (known to express CA IX) into a Seahorse XF96 microplate.

  • Hypoxic Incubation: Incubate the plate in a hypoxia chamber (1% O₂, 5% CO₂) for 24 hours to induce HIF-1α stabilization and subsequent CA IX overexpression. Maintain a parallel plate in normoxia (21% O₂) as a control.

  • Compound Treatment: Replace media with unbuffered Seahorse XF base medium. Inject 2-ethoxypyridine-3-sulfonamide (at 10×Ki​ concentration) via the instrument's automated ports.

  • Metabolic Flux Analysis & Self-Validation: Measure ECAR continuously for 120 minutes.

    • Validation Logic: The inhibitor must cause a sharp drop in ECAR in the hypoxic cohort (where CA IX is active and driving acidification) but show minimal effect in the normoxic cohort. If ECAR drops in normoxia, the compound is exhibiting off-target cytotoxicity rather than CA IX-specific engagement.

References

  • [2] US11046710B2 - Sulfonamide compounds - Google Patents Source: Google Patents URL:

  • [1] WO2017137535A1 - Chemical compounds as inhibitors of kinase activity - Google Patents Source: Google Patents URL:

  • [6] Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII Source: PubMed (NIH) URL:[Link]

  • [5] 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies Source: ResearchGate URL:[Link]

  • [4] 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies Source: MDPI Pharmaceuticals URL:[Link]

Sources

Exploratory

2-Ethoxypyridine-3-Sulfonamide: Comprehensive Safety Data, Toxicity Profile, and Pharmacological Utility

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Scope: Physicochemical characterization, occupational safety (SDS), toxicity profiling, and experimental workflows for...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Scope: Physicochemical characterization, occupational safety (SDS), toxicity profiling, and experimental workflows for downstream assay validation.

Executive Summary: The Role of the Pyridine-Sulfonamide Scaffold

In modern medicinal chemistry, 2-ethoxypyridine-3-sulfonamide (CAS: 1566767-66-5) has emerged as a highly privileged structural motif. While primarily handled as a synthetic intermediate, its unique electronic distribution—driven by the electron-withdrawing pyridine ring and the hydrogen-bonding capacity of the sulfonamide group—makes it an ideal pharmacophore for kinase and phosphatase inhibition.

Understanding the occupational hazards (SDS) of the raw intermediate, alongside the biological toxicity profile of its derivatives, is critical for laboratories synthesizing Tissue Non-specific Alkaline Phosphatase (TNAP) inhibitors [1] and Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors [2]. This whitepaper synthesizes the safety protocols, toxicological data, and self-validating experimental methodologies required to safely and effectively utilize this compound in drug discovery pipelines.

Physicochemical Properties & Identification

Before assessing toxicity, it is crucial to establish the physical parameters of the compound, as these dictate formulation strategies (e.g., solvent selection) and predict biological membrane permeability.

Table 1: Chemical Identity and Physicochemical Data [4]

ParameterValue / Description
IUPAC Name 2-ethoxypyridine-3-sulfonamide
CAS Registry Number 1566767-66-5
Molecular Formula C₇H₁₀N₂O₃S
Molecular Weight 202.23 g/mol
SMILES CCOc1ncccc1S(N)(=O)=O
Hydrogen Bond Donors 1 (Sulfonamide -NH₂)
Hydrogen Bond Acceptors 4 (Oxygen and Nitrogen atoms)
Physical State Solid (typically off-white to pale yellow powder)

Safety Data Sheet (SDS) & Hazard Profile

Handling 2-ethoxypyridine-3-sulfonamide requires strict adherence to Globally Harmonized System (GHS) protocols. As a raw chemical intermediate, its primary risks are localized irritation and potential central nervous system (CNS) effects upon acute overexposure [3].

Table 2: GHS Hazard Classification and Mitigation Strategy

GHS CodeHazard StatementCausality & MechanismRequired PPE & Engineering Controls
H315 Causes skin irritation (Skin Irrit. 2)The sulfonamide moiety can disrupt epidermal lipid bilayers, leading to localized dermatitis.Nitrile gloves (breakthrough >480 min), lab coat.
H319 Causes serious eye irritation (Eye Irrit. 2A)Direct contact causes osmotic stress and pH alteration in the corneal epithelium.Snug-fitting safety goggles (not standard glasses).
H336 May cause drowsiness or dizziness (STOT SE 3)Inhalation of fine dust allows rapid alveolar absorption; the lipophilic ethoxy group facilitates blood-brain barrier (BBB) crossing.Handle exclusively in a Class II Type A2 Biological Safety Cabinet or chemical fume hood.
Storage and Stability
  • Conditions: Store at 2–8°C in a tightly sealed, light-resistant container.

  • Incompatibilities: Strong oxidizing agents and strong acids. The ethoxy ether linkage can undergo acid-catalyzed cleavage under extreme conditions, releasing ethanol and forming reactive pyridinol species.

Pharmacotoxicological Profile & Mechanism of Action

Basal Toxicity and Metabolic Liability

The toxicity of the 2-ethoxypyridine-3-sulfonamide scaffold is generally low, which is characteristic of sulfonamide-based drugs. However, during in vivo studies, researchers must monitor for two primary metabolic liabilities:

  • N-Dealkylation: Hepatic Cytochrome P450 (CYP) enzymes can cleave the ethoxy group, potentially generating reactive aldehyde intermediates that deplete intracellular glutathione (GSH), leading to mild hepatotoxicity.

  • Renal Clearance: Like many sulfonamides, the compound and its metabolites are cleared renally. In acidic urine, sulfonamide derivatives can crystallize, causing nephrotoxicity.

Pharmacological Utility (Target Pathways)

When derivatized, this scaffold exhibits profound target specificity:

  • TNAP Inhibition: Derivatives are used to treat ectopic calcification (calcification of blood vessels and soft tissues). By inhibiting TNAP, the degradation of inorganic pyrophosphate (PPi)—an endogenous anti-calcification factor—is prevented [1].

  • PI3Kδ Inhibition: Used in respiratory and autoimmune disease models, the scaffold blocks PI3Kδ signaling, reducing the recruitment of fibrocytes and modulating T-cell mediated inflammation [2].

Pathway A 2-ethoxypyridine-3-sulfonamide (Scaffold / Intermediate) B TNAP Inhibitor Derivatives A->B Structural Derivatization C Tissue Non-specific Alkaline Phosphatase (TNAP) B->C Competitive Inhibition D Inorganic Pyrophosphate (PPi) Accumulation C->D Prevents PPi Degradation E Suppression of Ectopic Calcification D->E Endogenous Anti-calcification

Mechanism of 2-ethoxypyridine-3-sulfonamide derivatives in TNAP inhibition.

Standardized Protocol: In Vitro Cytotoxicity & Hepatotoxicity Assay

To accurately profile the toxicity of 2-ethoxypyridine-3-sulfonamide and its novel derivatives, researchers must utilize a self-validating in vitro system. We employ HepG2 (human liver carcinoma) cells rather than standard fibroblasts. Causality: HepG2 cells retain basal CYP450 activity, allowing the assay to capture toxicity arising from reactive hepatic metabolites (like N-dealkylation products), not just the parent compound.

Step 1: Reagent and Compound Preparation
  • Stock Solution: Dissolve 2-ethoxypyridine-3-sulfonamide in 100% molecular-grade DMSO to create a 10 mM stock. Note: The compound is highly lipophilic; aqueous buffers will cause precipitation.

  • Working Dilutions: Dilute the stock in complete DMEM medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Causality Check: Ensure the final DMSO concentration in all wells (including controls) is strictly ≤0.1%. Higher DMSO concentrations induce solvent shock, confounding toxicity readouts.

Step 2: Cell Seeding and Treatment
  • Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion and logarithmic growth phase entry.

  • Aspirate the media and replace with 100 µL of the compound-treated media. Incubate for 72 hours.

Step 3: MTT Viability Readout
  • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mechanism: Viable cells with active mitochondria will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Carefully aspirate the media and dissolve the formazan crystals in 100 µL of DMSO.

  • Measure absorbance at 570 nm using a microplate reader.

Step 4: System Validation & Quality Control (Self-Validating Step)

The assay is mathematically and biologically valid only if the following conditions are met:

  • Negative Control (0.1% DMSO Vehicle): Must show >95% viability compared to untreated cells.

  • Positive Control (Doxorubicin, 1 µM): Must exhibit an IC₅₀ within the historical cohort range (typically 0.5 - 1.2 µM).

  • If the positive control fails to induce >50% cell death, the HepG2 passage is likely senescent, and the sulfonamide toxicity data must be discarded.

References

  • US Patent 11046710B2 - Sulfonamide compounds Source: Google Patents URL
  • WO2017137535A1 - Chemical compounds as inhibitors of kinase activity Source: Google Patents URL
  • 3-ethoxypyridine-2-sulfonamide & Related Substances (Hazard Classifications)
  • 2-ethoxypyridine-3-sulfonamide | 1566767-66-5 Source: MolPort Database URL
Exploratory

2-Ethoxypyridine-3-Sulfonamide: A Privileged Synthon in Modern Kinase and Phosphatase Inhibitor Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary The development of highly selective enzyme inhibitors requires...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The development of highly selective enzyme inhibitors requires molecular scaffolds that offer precise spatial geometry, tunable lipophilicity, and robust hydrogen-bonding networks. 2-ethoxypyridine-3-sulfonamide has emerged as a critical building block in the synthesis of advanced therapeutics, most notably in Tissue-Nonspecific Alkaline Phosphatase (TNAP) inhibitors and Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic role in drug design, and field-proven synthetic protocols.

Physicochemical Profiling & Analytical Standards

Accurate analytical characterization is the cornerstone of reproducible medicinal chemistry. The structural features of 2-ethoxypyridine-3-sulfonamide—specifically the adjacent ethoxy and sulfonamide groups—create a unique electronic environment that must be carefully monitored during synthesis.

Quantitative Data Summary
PropertyValue
IUPAC Name 2-ethoxypyridine-3-sulfonamide
CAS Registry Number 1566767-66-5[1]
Molecular Formula C7H10N2O3S[2]
Monoisotopic Exact Mass 202.04121 Da[3]
Molecular Weight 202.23 g/mol [4]
SMILES String CCOc1ncccc1S(N)(=O)=O[5]
Hydrogen Bond Donors 1 (Sulfonamide -NH2)[6]
Hydrogen Bond Acceptors 4 (Sulfonyl oxygens, Ethoxy oxygen, Pyridine nitrogen)[6]

Analytical Insight (HRMS): For self-validating experimental workflows, High-Resolution Mass Spectrometry (HRMS) is mandatory. When analyzing this compound via positive electrospray ionization (ESI+), the theoretical [M+H]+ adduct appears at exactly m/z 203.04849 . Monitoring this exact mass ensures that no desulfonation or ether cleavage has occurred during harsh reaction conditions.

Mechanistic Rationale in Drug Design

Why is 2-ethoxypyridine-3-sulfonamide selected over simpler alternatives like benzenesulfonamide? The answer lies in conformational locking and electronic tuning .

  • Steric Pre-organization: The ethoxy group at the C2 position provides specific steric bulk that restricts the rotational freedom of the adjacent C3-sulfonamide group. This "locks" the sulfonamide into a bioactive conformation, reducing the entropic penalty upon binding to the target protein's active site.

  • Lipophilic Shielding: The ethyl chain increases the local lipophilicity (LogP) of the molecule, which is crucial for improving cell membrane permeability and oral bioavailability, especially in complex kinase inhibitors[7].

  • Multivalent Hydrogen Bonding: The pyridine nitrogen and the ethoxy oxygen act as a dual hydrogen-bond acceptor motif, which frequently interacts with the hinge region of kinases (e.g., PI3Kδ) or the zinc-coordinated active sites of phosphatases (e.g., TNAP)[8].

Biological Application 1: TNAP Inhibition (Ectopic Calcification)

Tissue-Nonspecific Alkaline Phosphatase (TNAP) degrades inorganic pyrophosphate (PPi), an endogenous inhibitor of calcification. Overactivity of TNAP leads to ectopic calcification in blood vessels and soft tissues. 2-ethoxypyridine-3-sulfonamide derivatives have been patented as potent TNAP inhibitors, effectively blocking this degradation pathway and preserving PPi levels[9].

TNAP_Pathway TNAP TNAP Enzyme (Tissue-Nonspecific Alkaline Phosphatase) Pyrophosphate Inorganic Pyrophosphate (PPi) (Anti-calcification Factor) TNAP->Pyrophosphate degrades Phosphate Inorganic Phosphate (Pi) (Pro-calcification Factor) TNAP->Phosphate produces Calcification Ectopic Calcification (Vascular/Soft Tissue) Pyrophosphate->Calcification inhibits Phosphate->Calcification promotes Inhibitor Sulfonamide Inhibitor (2-ethoxypyridine-3-sulfonamide core) Inhibitor->TNAP blocks active site

Figure 1: Mechanistic logic of TNAP inhibition preventing ectopic calcification.

Biological Application 2: PI3Kδ Inhibition (Immunomodulation)

In the development of PI3Kδ inhibitors for respiratory and autoimmune diseases, the 2-ethoxypyridine-3-sulfonamide moiety is utilized to achieve high selectivity over other PI3K isoforms (α, β, γ). The sulfonamide group acts as a critical anchor in the affinity pocket, while the ethoxypyridine core navigates the narrow specificity channel of the delta isoform[10].

Experimental Protocols & Synthetic Methodologies

As a Senior Application Scientist, I mandate that all synthetic routes must be self-validating. The following protocols detail the synthesis of the synthon and its subsequent integration into a drug scaffold via cross-coupling.

Protocol A: Synthesis of 2-Ethoxypyridine-3-Sulfonamide via SNAr

This protocol leverages Nucleophilic Aromatic Substitution (SNAr) to convert 2-fluoropyridine-3-sulfonamide into the target compound. The highly electronegative fluorine atom activates the C2 position for attack by the ethoxide nucleophile.

Reagents:

  • 2-Fluoropyridine-3-sulfonamide (1.0 equiv, 10 mmol)

  • Sodium ethoxide (NaOEt, 21 wt% in ethanol, 1.5 equiv, 15 mmol)

  • Anhydrous Ethanol (50 mL)

Step-by-Step Methodology:

  • Preparation: Suspend 2-fluoropyridine-3-sulfonamide in anhydrous ethanol (50 mL) in a flame-dried round-bottom flask under an argon atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Nucleophilic Addition: Add the sodium ethoxide solution dropwise over 15 minutes. Causality note: Dropwise addition at 0 °C prevents localized exothermic hotspots that could lead to sulfonamide degradation or polymerization.

  • SNAr Reaction: Remove the ice bath and heat the reaction mixture to reflux (80 °C) for 4 hours.

  • In-Process Validation: Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The reaction is complete when the starting material peak disappears and the target mass ( [M+H]+ = 203.048) becomes the dominant signal.

  • Workup: Cool to room temperature. Quench the reaction by adding saturated aqueous NH4​Cl (20 mL) to neutralize excess ethoxide. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash chromatography (Silica gel, Hexanes/EtOAc 70:30 to 50:50) to yield the product as a white crystalline solid.

Protocol B: Buchwald-Hartwig Cross-Coupling of the Sulfonamide

To build complex inhibitors, the primary sulfonamide must be coupled to an aryl or heteroaryl halide (e.g., a functionalized pyrazolopyridine).

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a glovebox, combine 2-ethoxypyridine-3-sulfonamide (1.0 equiv), the target Aryl Bromide (1.1 equiv), Pd2​(dba)3​ (0.05 equiv), Xantphos ligand (0.1 equiv), and Cs2​CO3​ (2.0 equiv) in a microwave vial. Causality note: Xantphos is specifically chosen because its wide bite angle forces the palladium intermediate into a geometry that strongly favors reductive elimination of the bulky sulfonamide.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration). Seal the vial with a crimp cap and remove it from the glovebox.

  • Coupling: Heat the reaction mixture at 100 °C for 12 hours in an oil bath.

  • Validation & Purification: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate and purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the final inhibitor.

Synthesis_Workflow SM 2-Fluoro-3-pyridinesulfonamide (Starting Material) Reaction Nucleophilic Aromatic Substitution (SNAr) Reflux, 80°C, 4h SM->Reaction Reagent Sodium Ethoxide (NaOEt) in Ethanol Reagent->Reaction Intermediate 2-Ethoxypyridine-3-sulfonamide (Target Synthon) Reaction->Intermediate LC-MS Validation: m/z 203.04 [M+H]+ Coupling Buchwald-Hartwig Coupling Pd2(dba)3, Xantphos, Cs2CO3 Intermediate->Coupling Product Final Kinase/TNAP Inhibitor Coupling->Product Prep-HPLC Purification

Figure 2: Synthetic workflow from starting material to final macromolecular inhibitor.

Conclusion

The 2-ethoxypyridine-3-sulfonamide motif (CAS: 1566767-66-5) is far more than a simple building block; it is a rationally designed structural element that dictates the pharmacokinetic and pharmacodynamic success of modern inhibitors. By mastering its synthesis and understanding its exact mass profile (202.04121 Da), medicinal chemists can reliably integrate this synthon into next-generation therapeutics targeting ectopic calcification and autoimmune disorders.

References

  • "2-ethoxypyridine-3-sulfonamide (C7H10N2O3S) - PubChemLite", uni.lu,
  • "FTFJVVURCXHKOK-UHFFFAOYSA-N - Explore - PubChemLite", uni.lu,
  • "US11046710B2 - Sulfonamide compounds - Google P
  • "WO2017137535A1 - Chemical compounds as inhibitors of kinase activity - Google P

Sources

Foundational

Exploratory Synthesis Pathways for 2-Ethoxypyridine-3-Sulfonamide Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive exploration of the synthetic strategies for preparing 2-ethoxypyridine-3-sulfonamide and its...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the synthetic strategies for preparing 2-ethoxypyridine-3-sulfonamide and its derivatives. As a Senior Application Scientist, the focus extends beyond mere procedural outlines to a deeper understanding of the underlying chemical principles, the rationale for methodological choices, and the practical considerations for successful synthesis in a research and development setting.

Introduction: The Significance of the Pyridine-Sulfonamide Scaffold

The pyridine ring is a "privileged" scaffold in medicinal chemistry, renowned for its presence in numerous FDA-approved drugs. Its ability to act as a hydrogen bond acceptor enhances pharmacokinetic properties and target binding affinity.[1] When combined with the sulfonamide moiety—a group known for its role in antibacterial, anti-inflammatory, and diuretic agents—the resulting hybrid structure presents a compelling target for drug discovery programs.[1][2] The 2-ethoxy substitution further modulates the molecule's lipophilicity and electronic properties.

The synthesis of these targets, however, is not trivial and requires a nuanced understanding of pyridine chemistry, particularly nucleophilic aromatic substitution (SNAr). This guide will dissect the most viable and exploratory pathways to access this valuable chemical space.

The Cornerstone Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely applicable route to 2-alkoxypyridine derivatives hinges on the SNAr mechanism. Aromatic rings, typically nucleophilic, become susceptible to nucleophilic attack when substituted with electron-withdrawing groups.[3] Heteroarenes like pyridine are intrinsically electron-deficient, making them particularly reactive towards nucleophiles, a reactivity that is further enhanced by appropriate substitution.[3][4]

In the SNAr mechanism, the rate-determining step is typically the initial attack by the nucleophile, which breaks the ring's aromaticity and forms a high-energy anionic intermediate known as a Meisenheimer complex.[4][5] The stability of this intermediate is paramount to the reaction's success.

For pyridine, nucleophilic attack is strongly favored at the C-2 and C-4 positions. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom through resonance, providing significant stabilization.[5][6] Attack at the C-3 position does not allow for this crucial resonance stabilization, making SNAr reactions at this position generally unsuccessful under standard conditions.[5][6]

Caption: The SNAr mechanism for ethoxylation of a 2-chloropyridine substrate.

A logical and robust pathway involves securing the sulfonamide functionality on the pyridine ring first, followed by the key ethoxylation step. This approach avoids subjecting the potentially sensitive ethoxy group to the harsh conditions of chlorosulfonation.

Caption: A robust, multi-step workflow for the synthesis of target compounds.

Detailed Experimental Protocols & Methodological Insights

The following protocols represent a validated approach for the synthesis. The causality behind reagent and condition selection is explained to provide a framework for troubleshooting and optimization.

The classical method for creating sulfonyl chlorides involves the reaction of an amino group with chlorosulfuric acid or by treating a sulfonic acid with a chlorinating agent like phosphorus pentachloride.[7] Starting from the commercially available 2-amino-3-chloropyridine is often challenging due to the directing effects of the substituents. A more reliable precursor is 2-chloropyridine, which can be prepared from pyridine-N-oxide.[8] However, for this guide, we will assume a precursor like 2-chloropyridine-3-sulfonic acid is available or can be synthesized via established sulfonation procedures.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloropyridine-3-sulfonic acid (1.0 eq).

  • Reagent Addition: Carefully add phosphorus pentachloride (PCl₅) (2.2 eq) portion-wise at 0 °C. [Expert Insight: PCl₅ is a strong chlorinating agent. The excess ensures complete conversion of the sulfonic acid. The reaction is highly exothermic and releases HCl gas, requiring careful temperature control and a proper gas trap.]

  • Reaction: After the addition is complete, add a catalytic amount of phosphorus oxychloride (POCl₃) (0.1 eq). Slowly warm the reaction mixture to 130 °C and reflux for 4-6 hours.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. [Trustworthiness: This step quenches the excess PCl₅ and POCl₃. The product, being insoluble in water, will precipitate out.]

  • Isolation: Filter the resulting solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and then with a dilute sodium bicarbonate solution to remove any acidic impurities. Dry the solid under vacuum to yield 2-chloropyridine-3-sulfonyl chloride.

This step involves the reaction of the highly reactive sulfonyl chloride with an amine source.

Step-by-Step Methodology:

  • Setup: Dissolve 2-chloropyridine-3-sulfonyl chloride (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask at 0 °C.[9]

  • Reagent Addition: Add a solution of ammonia (e.g., 7N in Methanol or aqueous ammonium hydroxide) (5.0-10.0 eq) dropwise to the stirred solution.[9] [Expert Insight: A large excess of ammonia is used to drive the reaction to completion and to neutralize the HCl byproduct generated.]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography to yield pure 2-chloropyridine-3-sulfonamide.

This is the critical SNAr step to install the ethoxy group.

Step-by-Step Methodology:

  • Nucleophile Preparation: In a separate flask, prepare sodium ethoxide by carefully adding sodium metal (1.5 eq) to absolute ethanol under a nitrogen atmosphere. [Expert Insight: Using freshly prepared sodium ethoxide from sodium and the corresponding alcohol ensures a potent, anhydrous nucleophile, which is critical for reaction efficiency. Commercial solutions can also be used but must be verified for activity.]

  • Setup: Dissolve 2-chloropyridine-3-sulfonamide (1.0 eq) in absolute ethanol.

  • Reaction: Add the sodium ethoxide solution to the sulfonamide solution. Heat the mixture to reflux (approx. 78 °C) and maintain for 8-16 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl) to a pH of ~7. Remove the ethanol under reduced pressure.

  • Isolation: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 2-ethoxypyridine-3-sulfonamide.

Optimization and Troubleshooting

Success in SNAr reactions often requires careful optimization.

ParameterConsiderationRationale & Troubleshooting
Leaving Group The reactivity order for halogens in SNAr is typically F > Cl > Br > I.[6]While 2-chloropyridine is often more accessible and cost-effective, a 2-fluoropyridine analogue would react significantly faster.[10][11] If the reaction with the chloro-substrate is sluggish, exploring the fluoro-analogue is a primary optimization step.
Solvent Polar aprotic solvents (DMSO, DMF, NMP) can accelerate SNAr reactions.These solvents effectively solvate the cation (e.g., Na⁺) of the nucleophile, leaving a more "naked" and reactive alkoxide anion.[6] If the reaction in ethanol is slow, switching to DMF or DMSO at an elevated temperature could be beneficial.
Temperature Many SNAr reactions require heating to overcome the activation energy barrier.If no reaction is observed at reflux in ethanol, carefully increasing the temperature using a higher-boiling solvent like DMF (b.p. 153 °C) may be necessary.
Nucleophile Strength The alkoxide must be a sufficiently strong nucleophile.Ensure the base used for deprotonation (if starting from ethanol) is strong enough and that the system is anhydrous, as water will protonate the alkoxide, reducing its nucleophilicity.

Exploratory Pathways for Derivative Synthesis

Beyond the primary route, several exploratory pathways can be considered to access novel derivatives.

Caption: Alternative synthetic routes based on different strategic bond formations.

  • Route A: Building the Sulfonamide Last: This strategy involves introducing the ethoxy group onto a precursor like 3-amino-2-chloropyridine.[12] The resulting 3-amino-2-ethoxypyridine can then be converted to the sulfonamide. This involves a Sandmeyer-type reaction sequence: diazotization of the amino group, reaction with sulfur dioxide in the presence of a copper catalyst to form the sulfonyl chloride, followed by amination. This route may offer advantages if the sulfonamide group interferes with the ethoxylation step, but it involves more steps and potentially hazardous diazonium intermediates.

  • Route B: Orthogonal Functionalization: Starting with a di-substituted precursor like 2,3-dichloropyridine allows for sequential, selective substitutions. Due to the enhanced reactivity at the C-2 position, a carefully controlled reaction with one equivalent of sodium ethoxide could yield 2-ethoxy-3-chloropyridine. The remaining chloro group at the 3-position is less reactive to SNAr but could be functionalized through other means, such as metal-halogen exchange followed by quenching with a sulfur electrophile, and subsequent oxidation and amination. This is a highly exploratory but powerful approach for generating diverse analogues.

Conclusion

The synthesis of 2-ethoxypyridine-3-sulfonamide derivatives is a challenging yet achievable goal for medicinal chemists and drug development professionals. A thorough understanding of the SNAr mechanism on pyridine rings provides the foundation for the most reliable synthetic strategy, which proceeds through a 2-chloropyridine-3-sulfonamide intermediate. By carefully selecting leaving groups, solvents, and reaction conditions, this pathway can be optimized for high yields and scalability. Furthermore, exploratory routes that alter the sequence of bond-forming events offer creative solutions to potential synthetic hurdles and open the door to a wider array of novel chemical entities for investigation.

References

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. Available at: [Link]

  • Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine . (2023). Problems in Chemistry, YouTube. Available at: [Link]

  • Nucleophilic aromatic substitution . Wikipedia. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions . (2016). National Institutes of Health (PMC). Available at: [Link]

  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives . (2019). IntechOpen. Available at: [Link]

  • SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS . (2013). Rasayan Journal of Chemistry. Available at: [Link]

  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent . (2021). European Journal of Chemistry. Available at: [Link]

  • The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate. Google Patents (CN105153022B).
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO . (2020). National Institutes of Health (PMC). Available at: [Link]

  • 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide . LookChem. Available at: [Link]

  • 2-Chloropyridine . Wikipedia. Available at: [Link]

  • Preparation of N-(2-alkoxyvinyl)sulfonamides From N-tosyl-1,2,3-triazoles and Subsequent Conversion to Substituted Phthalans and Phenethylamines . (2018). PubMed. Available at: [Link]

  • Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines . De Gruyter. Available at: [Link]

  • The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions . Infoscience. Available at: [Link]

  • Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide . (2011). ResearchGate. Available at: [Link]

  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid . (2021). ResearchGate. Available at: [Link]

  • Preparation method of 3-ethylsulfonyl-2-pyridinesulfonamide and intermediate thereof. Google Patents (CN105153022A).
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions . (2011). ResearchGate. Available at: [Link]

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols . (2019). National Institutes of Health (PMC). Available at: [Link]

  • Preparation of sulfonamide herbicide process intermediates. Google Patents (WO2020139734A1).

Sources

Protocols & Analytical Methods

Method

Preparation and Optimization of 2-Ethoxypyridine-3-Sulfonamide Solutions for Cell-Based Assays

Introduction & Scientific Context 2-Ethoxypyridine-3-sulfonamide (CAS: 1566767-66-5) is a critical intermediate and pharmacophore utilized in the development of small-molecule inhibitors targeting Tissue Non-specific Alk...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

2-Ethoxypyridine-3-sulfonamide (CAS: 1566767-66-5) is a critical intermediate and pharmacophore utilized in the development of small-molecule inhibitors targeting Tissue Non-specific Alkaline Phosphatase (TNAP) and Phosphoinositide 3-kinases (PI3K). In the context of vascular biology and osteogenesis, TNAP plays a pivotal role in regulating extracellular matrix mineralization. It does so by hydrolyzing inorganic pyrophosphate (PPi)—a potent endogenous inhibitor of hydroxyapatite crystal formation—into pro-calcific inorganic phosphate (Pi)[1][2]. Elevated TNAP activity is a primary driver of ectopic vascular calcification, making its inhibition a major therapeutic target[3].

When evaluating 2-ethoxypyridine-3-sulfonamide and its derivatives in in vitro cell-based systems (e.g., vascular smooth muscle cells or osteoblasts), maintaining compound stability and solubility is paramount. This application note provides a validated, self-consistent protocol for preparing stock and working solutions to ensure high-fidelity dose-response data while mitigating solvent-induced cytotoxicity.

Physicochemical Properties & Solvent Selection

Understanding the molecular properties of 2-ethoxypyridine-3-sulfonamide dictates the handling strategy. The compound features a hydrophobic ethoxypyridine ring paired with a polar, hydrogen-bonding sulfonamide group.

Table 1: Physicochemical Profile of 2-Ethoxypyridine-3-sulfonamide

PropertyValue / Description
Molecular Formula C7H10N2O3S
Molecular Weight 202.23 g/mol
SMILES CCOc1ncccc1S(N)(=O)=O
Primary Solvent 100% Anhydrous DMSO
Max Recommended Stock 50 mM
Storage (Powder) +4°C to +20°C (Desiccated)
Storage (DMSO Stock) -20°C (Avoid repeated freeze-thaw)

Causality in Solvent Selection: Dimethyl sulfoxide (DMSO) is the universal solvent of choice because its amphiphilic, aprotic nature efficiently disrupts the intermolecular hydrogen bonds of the sulfonamide crystal lattice without causing hydrolysis. Aqueous buffers are strictly avoided for primary stocks to prevent premature precipitation and degradation of the compound.

Experimental Protocols

Protocol A: Preparation of 50 mM Master Stock Solution

Objective: Create a highly concentrated, stable master stock to minimize the final solvent volume transferred to cell cultures.

  • Equilibration: Allow the lyophilized 2-ethoxypyridine-3-sulfonamide powder to equilibrate to room temperature inside a desiccator for 30 minutes before opening. Rationale: Preventing condensation is critical; introducing water to the powder will accelerate the degradation of the sulfonamide group upon storage.

  • Weighing: Weigh exactly 10.11 mg of the compound into a sterile, amber glass vial or light-blocking microcentrifuge tube.

  • Dissolution: Add exactly 1.0 mL of sterile, anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Homogenization: Vortex the suspension for 30–60 seconds. If particulates remain, sonicate in a water bath at room temperature for 2–5 minutes. Rationale: Sonication provides the mechanical energy needed to break lattice interactions without the thermal stress of aggressive heating, which could degrade the compound.

  • Aliquoting & Storage: Divide the 50 mM stock into 50 µL single-use aliquots and store immediately at -20°C. Rationale: DMSO is highly hygroscopic. Repeated freeze-thaw cycles draw atmospheric moisture into the stock, leading to localized precipitation and concentration inaccuracies.

Protocol B: Preparation of Working Solutions for Cell Culture

Objective: Dilute the master stock into aqueous cell culture media while keeping DMSO concentrations strictly below the cytotoxicity threshold.

  • Intermediate Dilution: Prepare a 100X intermediate dilution series in 100% DMSO. For example, to achieve a final assay concentration of 10 µM, prepare a 1 mM intermediate stock in DMSO.

  • Media Spiking: Dilute the intermediate stock 1:100 directly into pre-warmed (37°C) cell culture media (e.g., DMEM supplemented with 10% FBS).

  • Vortexing: Immediately vortex the media to ensure rapid dispersion. Rationale: Slow mixing can cause the hydrophobic compound to form micro-precipitates (crashing out) at the solvent-aqueous interface.

  • Vehicle Control Normalization: Prepare a vehicle control containing the exact same final concentration of DMSO without the compound.

Table 2: Standard Dilution Matrix for Dose-Response Assays

Desired Final Conc.Intermediate Stock (in DMSO)Volume of IntermediateVolume of MediaFinal DMSO %
50 µM5 mM10 µL990 µL1.0% (Warning: High)
10 µM1 mM10 µL990 µL0.1% (Optimal)
1 µM100 µM10 µL990 µL0.1% (Optimal)
0.1 µM10 µM10 µL990 µL0.1% (Optimal)

Causality in DMSO Limitation: The final DMSO concentration in the cell culture medium must be kept at or below 0.5%, ideally 0.1%. Exceeding this limit induces DMSO toxicity, characterized by altered cell membrane permeability, reduced proliferation, and detachment from the culture surface, which severely confounds assay readouts and creates false-positive cytotoxicity signals[4][5].

Application Workflow: TNAP Inhibition Assay

When testing 2-ethoxypyridine-3-sulfonamide derivatives for anti-calcification properties, the compound is typically applied to osteoblasts or vascular smooth muscle cells (VSMCs) cultured in osteogenic media.

  • Cell Seeding: Seed VSMCs in a 96-well plate at 1×104 cells/well and allow adherence for 24 hours at 37°C, 5% CO₂.

  • Treatment: Replace standard media with osteogenic media (containing ascorbic acid and β-glycerophosphate) spiked with the diluted 2-ethoxypyridine-3-sulfonamide working solutions (0.1% final DMSO).

  • Incubation & Replenishment: Incubate for 7–14 days, replacing the media and freshly prepared compound every 48 hours. Rationale: Sulfonamides and their derivatives can degrade in aqueous media at 37°C over time; fresh replenishment ensures continuous target engagement.

  • Endpoint Analysis: Assess TNAP activity using a colorimetric p-nitrophenyl phosphate (pNPP) assay or quantify extracellular matrix calcification via Alizarin Red S staining.

Process and Mechanistic Visualizations

Workflow A 2-Ethoxypyridine-3-sulfonamide (Powder) B Add 100% DMSO (Vortex/Sonicate) A->B C 50 mM Stock Solution (Store at -20°C) B->C D Serial Dilution in DMSO C->D E Dilute in Media (Final DMSO ≤ 0.5%) D->E F Cell-Based Assay (e.g., TNAP Activity) E->F

Workflow for the preparation and application of 2-ethoxypyridine-3-sulfonamide solutions.

Mechanism ATP Extracellular ATP eNPP1 eNPP1 (Hydrolysis) ATP->eNPP1 PPi Pyrophosphate (PPi) Calcification Inhibitor eNPP1->PPi TNAP TNAP Enzyme (Tissue Non-specific Alkaline Phosphatase) PPi->TNAP Pi Inorganic Phosphate (Pi) Promotes Calcification TNAP->Pi Inhibitor 2-Ethoxypyridine-3-sulfonamide (TNAP Inhibitor) Inhibitor->TNAP Blocks Activity

Mechanism of TNAP-mediated extracellular pyrophosphate degradation and its inhibition.

References

  • Tissue Non-Specific Alkaline Phosphatase and Vascular Calcification: A Potential Therapeutic Target. nih.gov.
  • Identification and Characterization of Novel Tissue-Nonspecific Alkaline Phosphatase Inhibitors with Diverse Modes of Action. nih.gov.
  • Phosphate, pyrophosphate, and vascular calcific
  • Osu-CG12 (DMSO Toxicity Guidelines). benchchem.com.
  • Norglaucine hydrochloride | 39945-41-0 (Solvent Management). benchchem.com.

Sources

Application

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 2-Ethoxypyridine-3-Sulfonamide Derivatives

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals. Chemical Context & Strategic Rationale 2-Ethoxypyridine-3-sulfonamide derivatives are critical pharmacophores in modern drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.

Chemical Context & Strategic Rationale

2-Ethoxypyridine-3-sulfonamide derivatives are critical pharmacophores in modern drug discovery, forming the core architecture of several potent antiviral agents (e.g., HCV NS4B inhibitors) 1 and tissue non-specific alkaline phosphatase (TNAP) inhibitors 2. However, functionalizing this heterocyclic core via palladium-catalyzed Suzuki-Miyaura cross-coupling presents distinct mechanistic challenges.

Causality Behind Experimental Choices
  • Sulfonamide Protection (Steric Shielding): Primary sulfonamides (-SO₂NH₂) possess a pKa of ~10. Under the standard basic conditions required for Suzuki couplings, the sulfonamide is easily deprotonated. The resulting anion acts as a strong ligand, coordinating to the Palladium(II) center and effectively poisoning the catalyst 3. Converting the primary amine to an N-tert-butyl protected sulfonamide introduces significant steric bulk, suppressing this off-target coordination and enabling high catalytic turnover [[4]]().

  • Ligand Selection for Electron-Rich Pyridines: The 2-ethoxy substituent donates electron density into the pyridine ring via resonance. This increased electron density decelerates the initial oxidative addition of the Pd(0) species into the C-Br bond. To overcome this kinetic barrier, an electron-rich, bidentate ligand system such as Pd(dppf)Cl₂ is employed. The bidentate nature of dppf also prevents the pyridine nitrogen from displacing the phosphine ligands 5.

  • Solvent System Dynamics: A miscible aqueous system (e.g., 1,4-Dioxane/H₂O) is critical. Water facilitates the formation of a highly reactive hydroxyboronate intermediate, significantly accelerating the transmetalation step, while dioxane ensures the solubility of the organic substrates at elevated temperatures (100 °C) 3.

Process Optimization & Quantitative Data

The table below summarizes the optimization landscape for the coupling of 5-bromo-N-(tert-butyl)-2-ethoxypyridine-3-sulfonamide.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(PPh₃)₄ (10 mol%)K₂CO₃Toluene/H₂O (4:1)9045Monodentate ligands suffer from displacement by the pyridine nitrogen.
2Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O (4:1)10078Bulky, electron-rich ligand improves oxidative addition rates.
3Pd(dppf)Cl₂ (10 mol%)KOAcDioxane (Anhydrous)10085Optimal for borylation with bis(pinacolato)diboron 4.
4Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O (4:1)10092Optimal for direct cross-coupling with aryl boronic acids.

Experimental Workflows

Workflow A 1. Sulfonamide Protection (N-tBu) B 2. Reagent Assembly (Pd-Catalyst) A->B C 3. Thermal Coupling (100°C) B->C D 4. Aqueous Workup C->D E 5. Chromatographic Isolation D->E

Figure 1. Standardized 5-step experimental workflow for the Suzuki-Miyaura coupling of sulfonamides.

Protocol A: Borylation of 5-Bromo-N-(tert-butyl)-2-ethoxypyridine-3-sulfonamide

This protocol converts the aryl bromide into a versatile pinacol boronate ester for subsequent inverse couplings 4.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 5-bromo-N-(tert-butyl)-2-ethoxypyridine-3-sulfonamide (1.29 mmol, 1.0 equiv), bis(pinacolato)diboron (1.55 mmol, 1.2 equiv), and anhydrous potassium acetate (KOAc, 3.87 mmol, 3.0 equiv).

  • Solvent Addition: Add 6 mL of anhydrous 1,4-dioxane. Degas the suspension by sparging with inert argon gas for 15 minutes.

  • Catalyst Introduction: Add Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.129 mmol, 10 mol%). Continue sparging for an additional 5 minutes to ensure a strictly oxygen-free environment.

  • Thermal Reaction: Seal the flask and heat the mixture to 100 °C in a pre-heated oil bath with vigorous stirring for 16 hours.

  • Self-Validating Checkpoint: Prior to workup, analyze a 10 µL aliquot via LC-MS. The disappearance of the isotopic bromine doublet and the appearance of the boronic ester mass confirms successful oxidative addition and transmetalation.

  • Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black. Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Direct Suzuki-Miyaura Coupling with Aryl Boronic Acids
  • Preparation: Charge a reaction vial with 5-bromo-N-(tert-butyl)-2-ethoxypyridine-3-sulfonamide (1.0 equiv), the desired aryl boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent System: Add a thoroughly degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v ratio, yielding a 0.15 M solution).

  • Catalysis: Add Pd(dppf)Cl₂ (5 mol%). Seal the vial under a nitrogen atmosphere.

  • Coupling: Heat the mixture to 100 °C for 12 hours.

  • Self-Validating Checkpoint: If LC-MS indicates debrominated starting material (reduction), it signifies insufficient boronic acid activation. Remedy this in future runs by increasing the water ratio or base concentration.

  • Isolation: Cool to ambient temperature, partition between water and ethyl acetate. Extract the aqueous layer twice with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Deprotection (Optional): To yield the free sulfonamide, treat the purified N-tert-butyl product with neat trifluoroacetic acid (TFA) at room temperature for 2-4 hours, followed by evaporation and neutralization.

Mechanistic Pathway

Mechanism Pd0 Active Catalyst: Pd(0)L_n OA Oxidative Addition: Pd(II)(Ar)(Br)L_n Pd0->OA + 5-Bromo-2-ethoxypyridine-3-sulfonamide TM Transmetalation: Pd(II)(Ar)(Ar')L_n OA->TM + Aryl Boronic Acid / Base Prod Reductive Elimination: Biaryl Sulfonamide Product TM->Prod Product Release Prod->Pd0 Catalyst Regeneration

Figure 2. Palladium-catalyzed Suzuki-Miyaura mechanistic cycle highlighting key intermediate transitions.

References

  • [1] Structure–Activity Relationship (SAR) Optimization of 6-(Indol-2-yl)pyridine-3-sulfonamides: Identification of Potent, Selective, and Orally Bioavailable Small Molecules Targeting Hepatitis C (HCV) NS4B. Journal of Medicinal Chemistry - ACS Publications. 1

  • [5] 4-Hydrazinylpyridine-3-sulfonamide. Benchchem. 5

  • [3] Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. 3

  • [2] US11046710B2 - Sulfonamide compounds. Google Patents.2

  • [4] WO2012174312A2 - Benzimidazole derivatives as antiviral agents. Google Patents.4

Sources

Technical Notes & Optimization

Troubleshooting

how to improve yield in 2-ethoxypyridine-3-sulfonamide synthesis

Welcome to the Technical Support Center for functionalized pyridine synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals on the regiochemical and conversion challenges as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for functionalized pyridine synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals on the regiochemical and conversion challenges associated with pyridine sulfonamides.

The synthesis of 2-ethoxypyridine-3-sulfonamide is a critical node in generating active pharmaceutical ingredients. However, researchers often experience stalled reactions, poor regioselectivity, or unexpected byproducts. This guide provides a self-validating framework to troubleshoot low yields, bypass mechanistic bottlenecks, and establish a robust standard operating procedure (SOP).

Mechanistic Bottlenecks & Route Selection

A common failure point in this synthesis is the selection of the starting material. Attempting direct chlorosulfonation of 2-ethoxypyridine is inherently flawed due to electronic directing effects. The ethoxy group is a strong ortho/para director. Because the 3-position (ortho) is sterically hindered by the ethoxy group, electrophilic aromatic substitution heavily favors the 5-position (para), yielding predominantly 2-ethoxypyridine-5-sulfonyl chloride[1].

To achieve high yields of the target 3-sulfonamide, the pathway must be inverted: utilize Nucleophilic Aromatic Substitution (SNAr) by reacting 2-chloropyridine-3-sulfonamide with sodium ethoxide (NaOEt). The electron-withdrawing sulfonamide group highly activates the 2-chloro position for nucleophilic attack, ensuring absolute regioselectivity.

Pathway SM 2-Chloropyridine- 3-sulfonamide Intermediate Meisenheimer Complex (Anionic Intermediate) SM->Intermediate SNAr Attack Byproduct 2-Hydroxypyridine- 3-sulfonamide (Hydrolysis Byproduct) SM->Byproduct Trace H2O Contamination NaOEt NaOEt / EtOH (Nucleophile) NaOEt->Intermediate Product 2-Ethoxypyridine- 3-sulfonamide (Target: High Yield) Intermediate->Product Cl- Elimination

Fig 1: SNAr mechanistic pathway and competitive hydrolysis in 2-ethoxypyridine-3-sulfonamide synthesis.

Troubleshooting FAQs

Q: Why does my SNAr reaction stall at ~60% conversion even after 24 hours of reflux? A: This is a classic mechanistic bottleneck caused by the acidity of the sulfonamide group. The first equivalent of sodium ethoxide rapidly deprotonates the primary sulfonamide (pKa ~9.5), forming a sulfonamide anion. This localized negative charge donates electron density back into the pyridine ring, drastically reducing its electrophilicity and raising the activation energy required for Meisenheimer complex formation. As documented in 2[2], you must use a large excess of base (e.g., 2.5–3.0 equivalents of 21 wt% NaOEt) and sustained heating to overcome this barrier and drive the reaction to completion.

Q: Can I synthesize this by directly chlorosulfonating 2-ethoxypyridine? A: While direct chlorosulfonation is possible, it is highly discouraged. As noted above, steric hindrance dictates that electrophilic aromatic substitution heavily favors the formation of 1[1]. Attempting to isolate the minor 3-isomer from this mixture results in abysmal yields (<15%). The SNAr route is the only viable method for high-purity 3-isomer generation.

Q: Why am I isolating a major byproduct with an [M+H]+ of 175 instead of the expected 203? A: A mass of 174 (M+H 175) corresponds to 2-hydroxypyridine-3-sulfonamide. This is the result of competitive hydrolysis. Hydroxide ions—formed when trace water reacts with ethoxide—are smaller and significantly more nucleophilic than ethoxide. Even minor moisture contamination in your solvent or hygroscopic NaOEt reagent will lead to rapid displacement of the 2-chloro group by hydroxide. Strict anhydrous conditions are non-negotiable.

Quantitative Route Comparison

Table 1: Comparative Yield and Regioselectivity by Synthetic Route

ParameterRoute A: SNAr (Recommended)Route B: Direct Chlorosulfonation
Starting Material 2-chloropyridine-3-sulfonamide2-ethoxypyridine
Key Reagents NaOEt (21 wt%), Anhydrous EtOHClSO3H, then NH3 (aq)
Reaction Temperature 78 °C (Reflux)-12 °C to Room Temp
Regioselectivity (3-isomer) > 98% < 15%
Major Byproduct 2-hydroxypyridine-3-sulfonamide2-ethoxypyridine-5-sulfonamide
Typical Isolated Yield 75% – 85% 10% – 15%
Primary Failure Mode Moisture-induced hydrolysisSteric hindrance directing to 5-position

Self-Validating Experimental Protocol: SNAr Synthesis

Causality Focus: This protocol is designed to overcome the sulfonamide deprotonation barrier while preventing competitive hydrolysis.

Step 1: Anhydrous Reagent Preparation

  • Action: Prepare a 0.5 M solution of 3[3] in strictly anhydrous ethanol under an argon atmosphere.

  • Causality: Eliminating water prevents the formation of the highly nucleophilic hydroxide ion, which would otherwise outcompete ethoxide and generate the 2-hydroxy byproduct.

  • Validation Checkpoint: Karl Fischer titration of the solvent must confirm <50 ppm water before proceeding.

Step 2: Nucleophile Addition

  • Action: Dropwise add 3.0 equivalents of a 21 wt% sodium ethoxide solution in ethanol.

  • Causality: The first equivalent is instantly consumed by deprotonating the sulfonamide. The remaining 2.0 equivalents ensure a sufficiently high concentration of ethoxide to drive the sluggish SNAr reaction on the now electron-rich pyridine ring.

  • Validation Checkpoint: The solution will undergo a visible color change (typically to pale yellow) as the sulfonamide anion forms.

Step 3: Thermal Activation

  • Action: Heat the reaction mixture to reflux (78 °C) for 12–16 hours.

  • Causality: The anionic nature of the deprotonated substrate requires significant thermal energy to reach the transition state for the Meisenheimer complex.

  • Validation Checkpoint: At 8 hours, perform LC-MS. If conversion is stalled at ~60%, spike with an additional 0.5 eq of NaOEt and continue refluxing[2].

Step 4: pH-Controlled Quench & Isolation

  • Action: Cool to 0 °C. Carefully adjust the pH to 5.5–6.0 using 1M HCl. Extract with ethyl acetate (3 x 50 mL), wash with brine, and dry over Na₂SO₄.

  • Causality: If the pH is too high (>7), the product remains deprotonated and water-soluble, destroying your isolated yield. If the pH is too low (<3), the pyridine nitrogen protonates, also pulling the product into the aqueous layer.

  • Validation Checkpoint: Spot the aqueous layer on pH paper. It must read exactly between 5 and 6 before extraction begins.

References

  • Title: WO2012174312A2 - Benzimidazole derivatives as antiviral agents Source: Google Patents URL
  • Title: US11046710B2 - Sulfonamide compounds Source: Google Patents URL

Sources

Optimization

optimizing HPLC conditions for 2-ethoxypyridine-3-sulfonamide purification

Welcome to the Advanced Chromatography Support Hub. As a Senior Application Scientist, I have designed this technical portal specifically to address the physicochemical challenges of purifying amphoteric, nitrogen-contai...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Hub. As a Senior Application Scientist, I have designed this technical portal specifically to address the physicochemical challenges of purifying amphoteric, nitrogen-containing heterocycles like 2-ethoxypyridine-3-sulfonamide .

This compound presents a unique dual-challenge in High-Performance Liquid Chromatography (HPLC): a basic pyridine ring that is highly prone to secondary silanol interactions, and a weakly acidic sulfonamide moiety that is extremely sensitive to micro-fluctuations in mobile phase pH. The guides below are designed to move beyond basic troubleshooting by explaining the thermodynamic and chemical causality behind each chromatographic behavior.

Diagnostic Workflow for Sulfonamide Purification

HPLC_Optimization Start Start: 2-Ethoxypyridine-3-sulfonamide Assess Assess Retention on C18 (0.1% FA / MeCN) Start->Assess CheckRet Is k' > 2? Assess->CheckRet HILIC Switch to HILIC or Polar-Embedded Phase CheckRet->HILIC No (Elutes in Void) CheckShape Is Peak Symmetry 0.9 < As < 1.2? CheckRet->CheckShape Yes Optimize Optimize Gradient & Buffer Capacity HILIC->Optimize Tailing Address Silanol Interactions: Use Base-Deactivated Column or adjust pH to < 3.0 CheckShape->Tailing No (Tailing) CheckShape->Optimize Yes Tailing->Optimize Prep Scale to Preparative HPLC Optimize->Prep

Logical workflow for optimizing HPLC purification of polar basic sulfonamides.

Troubleshooting Guide & FAQs

Q1: Why does 2-ethoxypyridine-3-sulfonamide exhibit severe peak tailing on my standard C18 column, and how can I correct it? Mechanistic Cause: The basic pyridine nitrogen in your analyte becomes protonated under slightly acidic to neutral conditions. While high-purity silica has a pKa > 8, older or less pure columns contain residual silanols that ionize at mid-pH (pH 4–7)[1]. This creates a secondary electrostatic (ion-exchange) interaction between the positively charged pyridine ring and the negatively charged silanolate groups on the stationary phase, dragging out the elution profile and causing asymmetric tailing[2]. Validated Solution: Switch to an ultra-inert, base-deactivated (end-capped) C18 column where residual silanols are chemically masked[2]. Alternatively, lower the mobile phase pH to < 3.0 (e.g., using 0.1% trifluoroacetic acid) to fully protonate the silanols, neutralizing their charge and eliminating the secondary electrostatic interaction[1].

Q2: My compound elutes almost immediately near the void volume ( k′<1 ) on a reversed-phase column. How do I increase retention? Mechanistic Cause: Despite the ethoxy group, the combination of the pyridine ring and the sulfonamide group makes 2-ethoxypyridine-3-sulfonamide highly polar. In standard Reversed-Phase (RP) HPLC, highly hydrophilic molecules fail to partition effectively into the hydrophobic alkyl chains of a standard C18 stationary phase[3]. Validated Solution: You have two robust options:

  • Polar-Embedded RP-HPLC: Use a column with an amide or carbamate group embedded in the alkyl chain. This provides hydrogen-bonding sites that increase the retention of polar analytes without requiring highly aqueous mobile phases.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Switch to a bare silica or amide HILIC column. In HILIC, the mobile phase is highly organic (e.g., 90% Acetonitrile with 10 mM ammonium formate). The polar analyte partitions into a water-enriched layer on the stationary phase, drastically increasing retention for polar sulfonamides[3].

Q3: I am experiencing significant retention time drift between consecutive runs. What is causing this instability? Mechanistic Cause: 2-ethoxypyridine-3-sulfonamide is amphoteric and highly ionizable. If your mobile phase pH is operating near the pKa of either the pyridine nitrogen (~pH 5) or the sulfonamide group (~pH 10), even microscopic fluctuations in pH will alter the ratio of ionized to unionized molecules[4]. Because ionized molecules are far more polar, this shifts the overall hydrophobicity of the analyte band, causing retention times to drift unpredictably[4]. Validated Solution: Buffer the mobile phase at least 2 pH units away from the analyte's pKa values. Use a strong buffer system (e.g., 10–20 mM ammonium acetate) rather than relying solely on unbuffered acid additives like 0.1% formic acid. Ensure the column is equilibrated with at least 10 column volumes of the buffered mobile phase before injection[5].

Q4: When scaling up to preparative HPLC, the system overpressures or the peak shape collapses. How do I manage sample loading? Mechanistic Cause: This is a classic solubility mismatch. To achieve peak focusing at the column head in RP-HPLC, samples are typically dissolved in a weak (highly aqueous) solvent. However, crude sulfonamides often have poor aqueous solubility and precipitate upon injection, clogging the frit (causing high backpressure) or slowly redissolving (causing peak distortion)[6]. Validated Solution: Dissolve the sample in the mobile phase or a slightly stronger solvent (e.g., containing 10-20% DMSO). To prevent band broadening from the strong injection solvent, keep the injection volume strictly below 1% of the total column volume[5]. If solubility remains an issue, consider converting the crude compound into a freely soluble intermediate salt prior to purification[6].

Quantitative Method Parameters

To assist in method selection, the following table summarizes the expected chromatographic behavior of 2-ethoxypyridine-3-sulfonamide across different column chemistries.

ParameterStandard C18 (RP-HPLC)Base-Deactivated C18HILIC (Amide/Silica)
Mobile Phase 0.1% FA in Water / MeCN10 mM NH₄OAc (pH 4.0) / MeCN10 mM NH₄Formate / 90% MeCN
Retention Factor ( k′ ) < 1.0 (Elutes in void)2.5 - 3.5 (Optimal)> 4.0 (High retention)
Peak Asymmetry ( As​ ) > 2.0 (Severe tailing)1.0 - 1.1 (Symmetrical)1.0 - 1.2 (Symmetrical)
Loading Capacity (Prep) Low (Due to tailing)ModerateHigh (For polar analytes)
Primary Mechanism Hydrophobic partitioningHydrophobic + masked silanolsHydrophilic partitioning

Self-Validating Experimental Protocols

Protocol 1: Analytical Method Development & System Suitability

Objective: Establish a baseline purity profile with guaranteed reproducibility. Every step includes a validation checkpoint to ensure system integrity.

  • Step 1: Mobile Phase Preparation. Prepare Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile). Degas both phases via sonication or vacuum filtration to prevent pump cavitation and baseline noise[3][5].

  • Step 2: Column Equilibration. Install a base-deactivated C18 column (e.g., 250 x 4.6 mm, 5 µm). Flush with 10 column volumes of the starting gradient mixture (e.g., 5% B) to ensure complete stationary phase saturation[3][5].

  • Step 3: System Suitability Test (SST). Inject 10 µL of a 0.1 mg/mL 2-ethoxypyridine-3-sulfonamide reference standard.

    • Validation Checkpoint: The system is validated and ready for crude samples ONLY IF Peak Asymmetry ( As​ ) is between 0.9 and 1.2, Retention factor ( k′ ) > 2.0, and Theoretical plates ( N ) > 2000. If it fails, return to the diagnostic workflow.

  • Step 4: Gradient Execution. Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min. Maintain the column oven at 30°C to reduce solvent viscosity and improve mass transfer[3].

  • Step 5: Wash & Storage. Post-analysis, flush the column with 100% Acetonitrile for 5 column volumes to elute highly retained hydrophobic impurities, then store in 80% Acetonitrile/Water.

Protocol 2: Preparative Scale-Up & Fraction Recovery

Objective: Isolate high-purity 2-ethoxypyridine-3-sulfonamide without compromising column lifespan.

  • Step 1: Solubility Profiling. Dissolve the crude mixture in a diluent matching the initial mobile phase composition. If precipitation occurs, titrate in DMSO dropwise until complete dissolution is achieved.

  • Step 2: Volume Optimization. Calculate the column void volume ( Vm​ ). Ensure the injection volume does not exceed 1% of Vm​ to prevent the strong solvent (DMSO) from disrupting the focusing band at the column head[5].

  • Step 3: Fraction Collection. Monitor the elution via UV detection at 278 nm[3]. Collect fractions based on slope-threshold triggering rather than time-slicing to ensure high recovery of the asymmetric tail if minor silanol interactions persist.

  • Step 4: Solvent Removal. Lyophilize the collected fractions immediately to prevent acid-catalyzed degradation of the sulfonamide group in the aqueous/organic mixture.

References

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Available at: [Link]

  • Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. Available at: [Link]

  • Google Patents. US9950997B2 - Method for preparing high-purity sulfonamide compound, and intermediate.
  • University of Pittsburgh. HPLC Troubleshooting Guide. Available at: [Link]

  • HPLC.eu. HPLC Troubleshooting Guide: Reversed-Phase HPLC of Polar and Ionizable Compounds. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-Ethoxypyridine-3-sulfonamide

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the crystallization of 2-ethoxypyridine-3-sulfonamid...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the crystallization of 2-ethoxypyridine-3-sulfonamide. Our focus is on mitigating impurity incorporation to ensure the consistent production of high-purity active pharmaceutical ingredients (APIs).

I. Understanding the Crystallization Landscape

Crystallization is a critical purification step in pharmaceutical manufacturing. For sulfonamide compounds like 2-ethoxypyridine-3-sulfonamide, achieving a crystalline solid with high purity and the desired polymorphic form is essential for ensuring drug efficacy and safety. Impurities, even in trace amounts, can significantly impact the physicochemical properties of the API, including its stability, solubility, and bioavailability.

Common challenges encountered during the crystallization of sulfonamides include the presence of structurally related impurities, which can co-crystallize with the product, and the tendency of some sulfonamides to "oil out" or form amorphous precipitates instead of well-defined crystals.[1]

II. Troubleshooting Guide: From Impure Solid to Crystalline Product

This section addresses common issues encountered during the crystallization of 2-ethoxypyridine-3-sulfonamide and provides systematic solutions.

Problem 1: Persistent Impurities After Crystallization

Symptom: HPLC or other analytical methods show the presence of significant impurities in the crystalline product.

Potential Causes & Solutions:

  • Inadequate Purity of Starting Materials: Impurities in the starting materials, such as 2-chloropyridine, can carry through the synthesis and co-crystallize with the final product.[2]

    • Action: Always verify the purity of starting materials before use. If necessary, purify the starting materials through distillation or recrystallization.

  • Formation of Isomeric Byproducts: During the synthesis, sulfonation or ethoxylation might occur at different positions on the pyridine ring, leading to isomeric impurities that have similar solubility profiles to the desired product.[3]

    • Action: Optimize the reaction conditions (temperature, reaction time, stoichiometry) to favor the formation of the desired isomer. Column chromatography may be necessary to separate closely related isomers before the final crystallization.

  • Co-crystallization of Process-Related Impurities: Residual reagents, solvents, or byproducts from the synthetic route can become entrapped in the crystal lattice.

    • Action:

      • Washing: Ensure the filter cake is thoroughly washed with a suitable anti-solvent in which the desired product has minimal solubility, but the impurities are soluble.

      • Re-slurrying: Suspending the crystals in a fresh, hot solvent in which the compound is sparingly soluble, followed by cooling and filtration, can help remove surface impurities.

      • Recrystallization with a Different Solvent System: If impurities persist, a change in the solvent system for recrystallization is often effective. Experiment with solvents of different polarities.

Problem 2: "Oiling Out" - Formation of a Liquid Phase Instead of Crystals

Symptom: Upon cooling the crystallization solution, a viscous liquid or oil separates instead of a crystalline solid. This is a common issue with sulfonamides, especially when high concentrations of impurities are present.[1]

Potential Causes & Solutions:

  • High Impurity Concentration: Impurities can lower the melting point of the solid-solute mixture, leading to the separation of a liquid phase.[1]

    • Action: Attempt a preliminary purification of the crude product using column chromatography to reduce the impurity load before crystallization.[1]

  • Inappropriate Solvent Choice: The solvent may be too nonpolar for the sulfonamide.[1]

    • Action: Experiment with more polar solvents or solvent mixtures. For sulfonamides, mixtures like ethanol-water or isopropanol-water are often effective.[1]

  • Rapid Cooling: Cooling the solution too quickly can lead to supersaturation levels that favor oiling out over nucleation and crystal growth.

    • Action:

      • Re-heat the solution to re-dissolve the oil.

      • Add a small amount of additional hot solvent to reduce the concentration slightly.

      • Allow the solution to cool much more slowly. Insulation of the flask can aid in this process.

  • High Temperature of Crystallization: If the boiling point of the solvent is close to or above the melting point of the solute-impurity mixture, oiling out is more likely.

    • Action: Choose a solvent with a lower boiling point.

Problem 3: No Crystal Formation Upon Cooling

Symptom: The solution remains clear even after prolonged cooling, and no crystals are formed.

Potential Causes & Solutions:

  • Insufficient Supersaturation: The concentration of the 2-ethoxypyridine-3-sulfonamide in the solvent may be too low.

    • Action:

      • Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration.

      • Cool the concentrated solution again.

  • Solution is Supersaturated but Nucleation is Not Initiated:

    • Action:

      • Scratching: Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[1]

      • Seeding: Introduce a few seed crystals of pure 2-ethoxypyridine-3-sulfonamide to the cooled solution to induce crystallization.

  • Excessive Solvent: Too much solvent was used to dissolve the crude product.[1]

    • Action: Reduce the solvent volume by evaporation and re-cool.

Problem 4: Low Yield of Crystalline Product

Symptom: The amount of recovered crystalline material is significantly lower than expected.

Potential Causes & Solutions:

  • Incomplete Crystallization:

    • Action: After cooling to room temperature, place the crystallization flask in an ice bath for 30-60 minutes to maximize the precipitation of the product.[1]

  • Product Solubility in the Chosen Solvent: The product may have significant solubility in the mother liquor even at low temperatures.

    • Action:

      • Minimize the amount of hot solvent used for dissolution to what is absolutely necessary.

      • Consider using an anti-solvent to reduce the solubility of the product in the final mixture.

  • Premature Crystallization During Hot Filtration: If insoluble impurities are removed by hot gravity filtration, the product may crystallize in the funnel.[1]

    • Action: Use pre-heated glassware (funnel and receiving flask) and perform the filtration as quickly as possible.[1]

III. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in 2-ethoxypyridine-3-sulfonamide synthesis?

A1: Based on common synthetic routes for pyridine sulfonamides, potential impurities include:

  • Unreacted Starting Materials: Such as 2-chloropyridine-3-sulfonamide.

  • Isomeric Byproducts: Ethoxylation at other positions of the pyridine ring or sulfonation at an alternative position.[3]

  • Over-ethoxylation or Di-sulfonated Products: Formation of species with multiple ethoxy or sulfonyl groups.[3]

  • Hydrolysis Products: Hydrolysis of the sulfonamide to the corresponding sulfonic acid, especially if harsh acidic or basic conditions are used during workup.[3]

  • Residual Solvents and Reagents: From the reaction and purification steps.

Q2: How do I choose the right solvent for crystallization?

A2: An ideal crystallization solvent should:

  • Completely dissolve the 2-ethoxypyridine-3-sulfonamide at an elevated temperature (e.g., the boiling point of the solvent).

  • Have low solubility for the compound at low temperatures (e.g., room temperature or 0-4 °C).

  • Either dissolve impurities well at all temperatures or not at all (to be removed by hot filtration).

  • Be chemically inert towards the product.

  • Be easily removable from the final product (i.e., have a relatively low boiling point).

A good starting point for sulfonamides is to test polar protic solvents like ethanol, isopropanol, and their mixtures with water.[1]

Q3: What analytical methods are recommended for purity assessment?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity profile:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the purity of the main component and detecting and quantifying impurities. A well-developed HPLC method can separate the target compound from closely related impurities.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of impurities, which aids in their structural elucidation.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

  • Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of a reaction and for preliminary purity assessment.[3]

Q4: How can I control the crystal size and morphology?

A4: Crystal size and shape can be influenced by several factors:

  • Rate of Cooling: Slower cooling generally leads to larger and more well-defined crystals. Rapid cooling can result in smaller, needle-like crystals or even amorphous powder.

  • Agitation: The rate of stirring can affect nucleation and crystal growth.

  • Solvent System: The choice of solvent can influence the crystal habit.

  • Seeding: Introducing seed crystals can help control the crystal size distribution.

IV. Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2-ethoxypyridine-3-sulfonamide. Add a small amount of the chosen crystallization solvent and heat the mixture to boiling with stirring.

  • Solvent Addition: Continue to add small portions of the hot solvent until the solid has just completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Complete Precipitation: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold crystallization solvent or a suitable anti-solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the product to remove all residual solvent.

Protocol 2: Solvent/Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude 2-ethoxypyridine-3-sulfonamide in a minimum amount of a "good" solvent (in which it is highly soluble) at room temperature.

  • Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise with constant stirring until the solution becomes persistently cloudy (turbid).

  • Crystal Growth: Once turbidity is observed, stop adding the anti-solvent and allow the mixture to stand undisturbed for crystals to form and grow.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol 1.

V. Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common crystallization problems.

Crystallization_Troubleshooting start Crude 2-Ethoxypyridine-3-sulfonamide dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals_ok Crystals Formed observe->crystals_ok Yes no_crystals No Crystals observe->no_crystals No oil_out Oiling Out observe->oil_out Oil check_purity Check Purity (e.g., HPLC) crystals_ok->check_purity troubleshoot_no_crystals Troubleshoot No Crystals no_crystals->troubleshoot_no_crystals troubleshoot_oil Troubleshoot Oiling Out oil_out->troubleshoot_oil purity_ok Purity Meets Specification check_purity->purity_ok OK purity_low Purity Low check_purity->purity_low Low troubleshoot_purity Troubleshoot Low Purity purity_low->troubleshoot_purity action_evaporate Evaporate Some Solvent troubleshoot_no_crystals->action_evaporate action_seed Add Seed Crystal / Scratch troubleshoot_no_crystals->action_seed action_reheat Re-heat, Add More Solvent, Cool Slowly troubleshoot_oil->action_reheat action_change_solvent_oil Change to More Polar Solvent troubleshoot_oil->action_change_solvent_oil action_pre_purify Pre-purify by Chromatography troubleshoot_oil->action_pre_purify action_rewash Re-wash Crystals troubleshoot_purity->action_rewash action_recrystallize Recrystallize from Different Solvent troubleshoot_purity->action_recrystallize action_evaporate->cool action_seed->cool action_reheat->cool action_change_solvent_oil->dissolve action_pre_purify->start action_rewash->check_purity action_recrystallize->start

Caption: A troubleshooting workflow for the crystallization of 2-ethoxypyridine-3-sulfonamide.

VI. References

  • BenchChem. (2025). Identification of byproducts in 2-Amino-5-chloropyridine-3-sulfonamide synthesis. Retrieved from BenchChem Technical Support Center.

  • Acta Crystallographica Section E: Structure Reports Online. (2012). 2-(Ethylsulfinyl)imidazo[1,2-a]pyridine-3-sulfonamide. PMC.

  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Retrieved from BenchChem Technical Support Center.

  • Google Patents. (2020). Preparation of sulfonamide herbicide process intermediates. (WO2020139734A1).

  • Google Patents. (2018). The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate. (CN105153022B).

  • De Gruyter. (2025). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines.

  • Google Patents. (1957). Sulfonamide purification process. (US2777844A).

  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. Retrieved from BenchChem Technical Support Center.

  • EUROPROXIMA. (2023). A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various matrices.

  • Google Patents. (2015). Preparation method of 3-ethylsulfonyl-2-pyridinesulfonamide and intermediate thereof. (CN105153022A).

  • Yu, B., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PMC.

  • Snodin, D. J. (2024). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. PubMed.

  • Google Patents. (2021). 2-amino-3-hydroxypyridine and preparation method and refining method thereof. (CN109535071B).

  • Ngassa, F. N. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry.

  • ResearchGate. (2025). Combating Pharmaceutical Folklore: No Alkyl-Sulfonate Impurities Formed During the Synthesis of Sulfonate Salts.

  • Sainz-Díaz, C. I., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. PMC.

  • National Toxicology Program. (1996). 2-Chloropyridine.

  • Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica.

  • Pharmaffiliates. Sulfonamide-impurities.

  • Molnar Institute. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY.

  • European Patent Office. (2014). METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. (EP 2963019 B1).

  • ResearchGate. (2016). Improved analytical procedure for the determination of sulfonamides in honey.

  • PubChem. 2-Chloro-3-(ethanesulfonyl)pyridine.

  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development.

  • US EPA. (2023). 2-Pyridinesulfonamide, 3-(ethylsulfonyl)-.

Sources

Optimization

preventing degradation of 2-ethoxypyridine-3-sulfonamide during long-term storage

Technical Support Center: 2-Ethoxypyridine-3-sulfonamide A Guide to Preventing Degradation During Long-Term Storage Welcome to the technical support guide for 2-ethoxypyridine-3-sulfonamide. As a Senior Application Scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Ethoxypyridine-3-sulfonamide

A Guide to Preventing Degradation During Long-Term Storage

Welcome to the technical support guide for 2-ethoxypyridine-3-sulfonamide. As a Senior Application Scientist, my objective is to provide you with a comprehensive, field-proven resource that not only outlines best practices but also explains the underlying chemical principles governing the stability of this compound. This guide is designed for researchers, scientists, and drug development professionals who rely on the integrity and purity of their reagents for reproducible and accurate experimental outcomes. We will move beyond simple instructions to create a self-validating system for the long-term storage and handling of this valuable molecule.

Part 1: Core Principles of 2-Ethoxypyridine-3-sulfonamide Stability

Understanding the chemical nature of 2-ethoxypyridine-3-sulfonamide is paramount to preventing its degradation. The molecule's structure contains three key functional areas that are susceptible to specific degradation pathways:

  • The Sulfonamide Group (-SO₂NH₂): This is often the most reactive part of the molecule. The sulfur-nitrogen (S-N) bond is susceptible to cleavage, particularly through hydrolysis.

  • The Pyridine Ring: A heterocyclic aromatic ring that can be subject to oxidation and photodegradation.

  • The Ethoxy Group (-OCH₂CH₃): While generally stable, this ether linkage can be cleaved under harsh acidic conditions, although this is less common than sulfonamide hydrolysis.

The primary degradation pathways you must guard against are hydrolysis , photodegradation , and to a lesser extent, oxidation .

  • Hydrolysis: This is the most significant threat, especially in the presence of moisture and acidic or strongly basic conditions. Acid-catalyzed hydrolysis can cleave the S-N bond, leading to the formation of 2-ethoxypyridine-3-sulfonic acid and ammonia.[1] Most sulfonamides exhibit greater stability at neutral or slightly alkaline pH.[1]

  • Photodegradation: Like many aromatic compounds, the pyridine ring can absorb UV light, leading to the formation of reactive radical species that can initiate a cascade of degradation reactions.[2][3]

  • Oxidation: The lone pair of electrons on the pyridine nitrogen and the sulfonamide group can be susceptible to atmospheric oxygen over long periods, especially if catalyzed by trace metal impurities or light.

Part 2: Recommended Long-Term Storage Conditions

To mitigate the risks outlined above, we have established a set of optimal storage conditions. Adherence to these guidelines is critical for preserving the compound's purity over months or years.

ParameterRecommended ConditionRationale & Expert Insight
Temperature -20°C or lower (Frozen) Sulfonamides are generally very stable under frozen conditions, which significantly slows down all potential degradation reactions, including hydrolysis and oxidation.[4] While short-term storage at 2-8°C is acceptable, freezing is mandatory for long-term preservation.[5]
Light Protect from all light sources Store in an amber glass vial and place the vial inside a light-blocking secondary container or in a dark cabinet/freezer. This directly prevents photodegradation.[2][3]
Atmosphere Inert Gas (Argon or Nitrogen) After dispensing from the main container, flush the headspace with a dry, inert gas before re-sealing. This displaces atmospheric oxygen and moisture, preventing oxidation and hydrolysis.
Container Amber Borosilicate Glass Vial with PTFE-lined Cap Glass is inert and will not react with the compound. The amber color provides UV protection. A Polytetrafluoroethylene (PTFE)-lined cap provides a superior seal against moisture and air ingress compared to other liners.
Physical State Solid (As supplied) Store the compound as a dry, crystalline solid. Avoid storing in solution for long periods. If stock solutions must be made, prepare them fresh. If they must be stored, use an anhydrous, aprotic solvent (e.g., DMSO, DMF), aliquot into single-use volumes, and store at -80°C.

Part 3: Frequently Asked Questions (FAQs)

Q: What is the single most important factor for ensuring the long-term stability of 2-ethoxypyridine-3-sulfonamide?

A: Temperature. Storing the compound at -20°C or below is the most effective measure to halt nearly all degradation pathways.[4][5] Low temperatures drastically reduce the kinetic energy of molecules, making it difficult for degradation reactions like hydrolysis to overcome their activation energy barrier.

Q: I received the compound at room temperature. Has it already degraded?

A: It is highly unlikely. The compound is stable for short durations, such as during shipping. However, for storage exceeding a few weeks, it is crucial to transfer it to the recommended frozen conditions immediately upon receipt.

Q: What are the initial visual signs of degradation?

A: The first sign is often a change in color. A pure, stable sample should be a white to off-white solid. The appearance of a yellow or brownish tint can indicate the formation of degradation products, often arising from oxidation or photodegradation pathways. Another sign could be a change in the material's physical properties, such as clumping due to moisture absorption.

Q: Should I store the compound under desiccation?

A: Yes, this is an excellent practice. Storing the sealed vial within a desiccator, even inside a freezer, provides an additional layer of protection against moisture ingress, which is the key ingredient for hydrolysis.

Part 4: Troubleshooting Guide

Q: I ran an HPLC analysis of my stored compound and see a new, more polar peak eluting before the main peak. What could this be?

A: This is a classic sign of hydrolytic degradation. The cleavage of the sulfonamide bond would likely result in the formation of 2-ethoxypyridine-3-sulfonic acid. The sulfonic acid group is significantly more polar than the parent sulfonamide, causing it to elute earlier on a standard reverse-phase HPLC column. This indicates a breach in your storage protocol, most likely exposure to moisture.

Q: My compound has become difficult to dissolve, even in solvents where it was previously soluble. Why?

A: Decreased solubility can be a sign of polymerization or the formation of insoluble degradation products. This can be initiated by exposure to light or reactive atmospheric components. The compound may no longer be suitable for use, and a purity check via HPLC or LC-MS is strongly recommended.

Q: My NMR spectrum shows some small, unidentifiable peaks that were not on the original certificate of analysis. Is the compound degrading?

A: Yes, this is a strong indication of degradation. NMR is highly sensitive to the presence of impurities. If you observe new peaks, especially in the aromatic or ethoxy regions, it suggests that the core structure has been altered. You should compare the integration of the new peaks to your main compound's peaks to quantify the level of impurity before deciding if the material is still usable for your application.

Part 5: Experimental Protocols & Workflows

To maintain trustworthiness in your research, you must have a self-validating system. Periodically checking the purity of your stored compound is essential.

Protocol 5.1: Annual Purity Verification by HPLC-UV

This protocol provides a straightforward method to assess the stability of your stored 2-ethoxypyridine-3-sulfonamide.

  • Sample Preparation:

    • Carefully remove the compound vial from the -20°C freezer and allow it to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

    • Prepare a stock solution of approximately 1 mg/mL in a suitable solvent (e.g., Acetonitrile or Methanol).

    • Dilute this stock solution to a final concentration of ~50 µg/mL using the mobile phase as the diluent.

  • HPLC Conditions (Example Method):

    • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water (with 0.1% Formic Acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Run Time: 10 minutes.

  • Analysis & Interpretation:

    • Run a fresh sample ("Time Zero") and compare the chromatogram to a sample that has been stored for one year.

    • Purity Calculation: Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Acceptance Criteria: A decrease in purity of >2% or the appearance of any single degradation peak >0.5% indicates significant degradation, and the compound should be replaced.

Workflow for Stability Assessment

Stability_Workflow Start Start: Annual Purity Check Equilibrate Equilibrate Vial to Room Temp Start->Equilibrate Initiate Protocol Prepare_Sample Prepare 50 µg/mL Analysis Sample Equilibrate->Prepare_Sample HPLC_Run Perform HPLC-UV Analysis Prepare_Sample->HPLC_Run Analyze_Data Analyze Chromatogram (Area % Purity) HPLC_Run->Analyze_Data Decision Purity > 98%? New Peaks < 0.5%? Analyze_Data->Decision Pass Pass: Continue Storage Decision->Pass Yes Fail Fail: Discard & Reorder Decision->Fail No Degradation_Pathway cluster_products Parent 2-Ethoxypyridine-3-sulfonamide (Stable Compound) Parent->Products Acid-Catalyzed Hydrolysis (S-N Bond Cleavage) Product1 2-Ethoxypyridine-3-sulfonic Acid Product2 Ammonia (NH3)

Caption: The primary hydrolytic degradation pathway of the title compound.

By implementing these storage, handling, and verification procedures, you can ensure the long-term integrity of your 2-ethoxypyridine-3-sulfonamide, leading to more reliable and reproducible scientific outcomes.

References

  • Assessment of the stability of antimicrobials and resistance genes during short- and long-term storage condition: accounting for uncertainties in bioanalytical workflows - PMC. (2023, August 1). National Center for Biotechnology Information. [Link]

  • García-Galán, M. J., et al. (n.d.). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II. ResearchGate. [Link]

  • Praveen. (2023, April 10). What is the method of analysis of sulphonamides? Quora. [Link]

  • Stando, K., et al. (2023, October 16). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. PMC. [Link]

  • USDA Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. USDA. [Link]

  • Technical University of Munich. (n.d.). Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie. [Link]

  • Tačić, A., et al. (n.d.). ANTIMICROBIAL SULFONAMIDE DRUGS. Faculty of Technology, University of Niš. [Link]

  • Drugs.com. (n.d.). Sulfonamides General Statement Monograph for Professionals. Drugs.com. [Link]

  • Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants. [Link]

  • ResearchGate. (n.d.). Studies on sulfonamide degradation products. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectrum Validation for 2-Ethoxypyridine-3-Sulfonamide: High-Field vs. Benchtop NMR Comparison

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Product Comparison & Experimental Validation Guide Executive Summary In pharmaceutical development, 2-ethoxypyridine-3-s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Product Comparison & Experimental Validation Guide

Executive Summary

In pharmaceutical development, 2-ethoxypyridine-3-sulfonamide serves as a highly valuable building block for synthesizing kinase inhibitors and antiviral agents[1]. Rigorous structural validation of this intermediate is critical to prevent downstream synthetic failures. This guide objectively compares the analytical performance of traditional High-Field NMR (600 MHz) against emerging Benchtop NMR (60 MHz) technologies[2]. Furthermore, it establishes a self-validating experimental protocol designed to eliminate ambiguity in spectral interpretation.

Mechanistic Causality in Experimental Design

As an application scientist, designing an NMR experiment requires understanding the physical chemistry of the molecule to prevent spectral artifacts. For 2-ethoxypyridine-3-sulfonamide, the primary analytical challenges are resolving the exchangeable sulfonamide (-SO 2​ NH 2​ ) protons and accurately integrating the functional groups.

  • Solvent Selection Causality: The choice of deuterated dimethyl sulfoxide (DMSO-d 6​ ) over chloroform-d (CDCl 3​ ) is a deliberate mechanistic decision. In non-polar solvents like CDCl 3​ , sulfonamide protons undergo rapid intermolecular chemical exchange and suffer from 14 N quadrupolar relaxation, often broadening into the baseline and evading detection. DMSO-d 6​ acts as a potent hydrogen-bond acceptor, locking the -NH 2​ protons in a stable solvation shell. This arrests the exchange rate, yielding a distinct, integrable broad singlet near 7.45 ppm[1].

  • Relaxation Delay Causality: To ensure the protocol is strictly quantitative, the longitudinal relaxation time (T 1​ ) must be respected. A relaxation delay (D1) of 10 seconds is mandated. This exceeds 5×T1​ for the rigid pyridine protons, guaranteeing that the integration ratio of the ethoxy -CH 3​ (3H) to the aromatic protons (1H each) is mathematically exact, rather than an approximation.

Technology Comparison: High-Field vs. Benchtop NMR

While high-field NMR remains the gold standard for comprehensive structural elucidation, benchtop NMR has emerged as a disruptive technology for rapid, cryogen-free QA/QC in the synthesis lab[3].

Table 1: Performance Comparison for 2-Ethoxypyridine-3-sulfonamide Validation

Analytical ParameterHigh-Field NMR (600 MHz)Benchtop NMR (60 MHz)Impact on Structural Validation
Magnetic Source Superconducting (Liquid He/N 2​ )Permanent NdFeB (Cryogen-free)Benchtop allows for immediate, in-fume-hood reaction monitoring[4].
Spectral Resolution Excellent (High Hz/ppm ratio)Moderate (Overlap possible)600 MHz easily resolves pyridine H4/H5/H6 multiplets. 60 MHz may exhibit second-order "roofing" effects[2].
1 H Sensitivity Ultra-high (< 1 mg required)Good (Requires ~15-20 mg)Both successfully quantify the ethoxy and sulfonamide groups[2].
13 C Acquisition Rapid (~10-20 minutes)Impractical (> 12 hours)Benchtop is inefficient for rapid 13 C validation of the quaternary C2 and C3 pyridine carbons[3].
Operational Cost High ( $)Low ($)Benchtop is superior for routine, high-throughput batch-to-batch screening[4].

Expected Spectral Data

The following tables summarize the theoretical chemical shifts for 2-ethoxypyridine-3-sulfonamide in DMSO-d 6​ , providing a baseline for your validation workflows[1],[5].

Table 2: Expected 1 H NMR Chemical Shifts (DMSO-d 6​ )

Position 1 H Shift (ppm)Multiplicity & CouplingAssignment Notes
Ethoxy -CH 3​ ~1.35t, J = 7.0 Hz (3H)Shielded aliphatic methyl
Ethoxy -CH 2​ ~4.45q, J = 7.0 Hz (2H)Deshielded by adjacent oxygen
Pyridine H5~7.10dd, J = 7.5, 5.0 Hz (1H)Least deshielded aromatic proton
-SO 2​ NH 2​ ~7.45br s (2H)Exchangeable, stabilized by DMSO-d 6​
Pyridine H4~8.15dd, J = 7.5, 1.8 Hz (1H)Deshielded by ortho-sulfonamide
Pyridine H6~8.35dd, J = 5.0, 1.8 Hz (1H)Highly deshielded by adjacent pyridine N

Table 3: Expected 13 C NMR Chemical Shifts (DMSO-d 6​ )

Position 13 C Shift (ppm)Assignment Notes
Ethoxy -CH 3​ ~14.5Aliphatic carbon
Ethoxy -CH 2​ ~62.5Oxygen-bound aliphatic carbon
Pyridine C5~117.0Aromatic CH
Pyridine C3~125.0Quaternary carbon (Sulfonamide attachment)
Pyridine C4~138.0Aromatic CH
Pyridine C6~148.0Aromatic CH (Adjacent to nitrogen)
Pyridine C2~160.0Quaternary carbon (Highly deshielded O-C=N)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, the following step-by-step protocol is engineered as a self-validating system . Each step contains an internal check that must be passed before proceeding.

Step 1: Sample Preparation & Internal Calibration

  • Action: Weigh exactly 15.0 mg of 2-ethoxypyridine-3-sulfonamide. Dissolve completely in 0.6 mL of DMSO-d 6​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Validation Check: The TMS peak must register at exactly 0.00 ppm. Any deviation automatically triggers a spectral recalibration, ensuring absolute shift accuracy across both benchtop and high-field systems.

Step 2: Magnetic Field Homogenization (Shimming)

  • Action: Insert the sample and perform automated 3D gradient shimming (High-Field) or 1D simplex shimming (Benchtop).

  • Validation Check: Measure the full width at half maximum (FWHM) of the TMS peak. It must be < 1.0 Hz. A broader peak indicates field inhomogeneity, which will artificially merge the critical J-couplings of the pyridine H4/H5/H6 protons.

Step 3: 1 H NMR Quantitative Acquisition

  • Action: Acquire the spectrum using a 30° excitation pulse, 16 scans (High-Field) or 64 scans (Benchtop), and a relaxation delay (D1) of 10 seconds. Apply automated zero-order and first-order phase corrections.

  • Validation Check: Post-Fourier transform, the integral values must perfectly match the stoichiometric ratio of the molecule (3:2:2:1:1:1). A baseline that is completely flat between 10-12 ppm validates the absence of phase distortion, ensuring the sulfonamide peak integration is highly reliable.

Step 4: 13 C NMR Acquisition (High-Field Only)

  • Action: Acquire 1024 scans using an inverse-gated decoupling sequence.

  • Validation Check: Inverse-gating suppresses the Nuclear Overhauser Effect (NOE). If executed correctly, the integration of the 7 distinct carbon environments can serve as a secondary quantitative confirmation of the molecule's skeletal structure.

Workflow Visualization

G N1 Sample Preparation (2-Ethoxypyridine-3-sulfonamide) N2 Solvent Selection (DMSO-d6 vs. CDCl3) N1->N2 Dissolve 15-20 mg N3 Benchtop NMR (60 MHz) Rapid 1H Screening N2->N3 Routine QA/QC N4 High-Field NMR (600 MHz) High-Res 1H & 13C Acquisition N2->N4 Complex Elucidation N5 Spectral Processing (FT, Phase & Baseline Correction) N3->N5 N4->N5 N6 Structural Validation (Multiplet Analysis & Integration) N5->N6 Quantitative Output

NMR Structural Validation Workflow for 2-Ethoxypyridine-3-sulfonamide

References

  • [1] WO2012174312A2 - Benzimidazole derivatives as antiviral agents. Google Patents.

  • [5] 2-Ethoxypyridine | C7H9NO | CID 84499. PubChem - NIH.

  • [2] Evaluation of a Benchtop Cryogen-Free Low-Field 1H NMR Spectrometer for the Analysis of Dietary Supplements Adulterated with Pharmaceutical Substances. Analytical Chemistry - ACS Publications.

  • [3] New Fields and Exciting Applications for Benchtop NMR Instruments. Labcompare.com.

  • [4] Benchtop NMR in Biomedicine: An Updated Literature Overview. MDPI.

Sources

Comparative

Comparative Reactivity Guide: 2-Ethoxypyridine-3-sulfonamide vs. 2-Methoxypyridine-3-sulfonamide

Executive Summary In modern medicinal chemistry and drug development, 2-alkoxypyridine-3-sulfonamides are critical building blocks for synthesizing kinase inhibitors, tissue non-specific alkaline phosphatase (TNAP) inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug development, 2-alkoxypyridine-3-sulfonamides are critical building blocks for synthesizing kinase inhibitors, tissue non-specific alkaline phosphatase (TNAP) inhibitors, and voltage-gated sodium channel blockers [1, 2]. While 2-methoxypyridine-3-sulfonamide and 2-ethoxypyridine-3-sulfonamide share a common electronic core, the subtle structural shift from a methoxy to an ethoxy group fundamentally alters their reactivity profiles. This guide provides an objective, data-driven comparison of their performance, focusing on steric hindrance, cross-coupling efficiency, and ether cleavage kinetics.

Structural & Electronic Profiling

Both compounds feature an electron-donating alkoxy group at the C2 position and an electron-withdrawing primary sulfonamide at the C3 position. This push-pull system dictates the overall reactivity of the pyridine ring.

  • Electronic Effects: Both the methoxy and ethoxy groups donate electron density into the pyridine ring via resonance ( +M effect), deactivating the ring toward nucleophilic aromatic substitution ( SN​Ar ) but activating it toward electrophiles. The ethoxy group is marginally more electron-donating via induction ( −I effect is weaker than methoxy), making the pyridine ring slightly more electron-rich. However, this electronic difference is negligible in most synthetic applications.

  • Steric Hindrance (The Defining Variable): The primary differentiator is steric bulk. The ethyl group has a significantly larger conformational volume (Taft steric parameter, Es​ ) than the methyl group. Because the alkoxy group is positioned ortho to the sulfonamide (C2 vs. C3), the ethoxy group's extended alkyl chain projects into the spatial environment of the sulfonamide, hindering bulky transition states.

Comparative Reactivity & Causality

Pathway A: N-Functionalization (Chan-Lam Coupling)

Primary sulfonamides are frequently N-arylated to optimize pharmacokinetic properties. The Chan-Lam coupling utilizes copper(II) acetate and arylboronic acids under oxidative conditions to achieve this [3, 4].

  • Causality: The reaction requires the formation of a bulky copper-sulfonamide intermediate. The 2-methoxy derivative undergoes this coupling with high efficiency. In contrast, the 2-ethoxy derivative suffers from steric clash between the ethyl chain and the copper complex, leading to slower reaction kinetics, higher rates of boronic acid protodeboronation (a competing side reaction), and lower overall yields.

Pathway B: O-Dealkylation (Pyridone Formation)

Cleavage of the C2-ether to reveal the corresponding 2-pyridone-3-sulfonamide is a common late-stage transformation, typically mediated by Boron tribromide ( BBr3​ ).

  • Causality: BBr3​ cleavage proceeds via initial Lewis acid-base complexation at the oxygen atom, followed by an SN​2 attack by the bromide ion on the alkyl carbon. Because SN​2 reactions are highly sensitive to steric hindrance, the nucleophilic attack on the unhindered methyl carbon of the 2-methoxy group is significantly faster than the attack on the primary carbon of the ethyl group.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent reactivity pathways and the kinetic preferences dictated by the alkoxy substituent.

Reactivity_Comparison cluster_N_funct Pathway A: N-Arylation cluster_O_dealk Pathway B: O-Dealkylation Core 2-Alkoxypyridine- 3-sulfonamide ChanLam Chan-Lam Coupling [Cu(OAc)2, ArB(OH)2] Core->ChanLam Base, O2 BBr3 Ether Cleavage [BBr3, DCM] Core->BBr3 Lewis Acid N_Aryl N-Aryl Sulfonamide (Favored for Methoxy) ChanLam->N_Aryl Steric Hindrance at C2 Pyridone 2-Pyridone-3-sulfonamide (Faster for Methoxy) BBr3->Pyridone SN2 on Alkyl Group

Divergent reactivity of 2-alkoxypyridine-3-sulfonamides emphasizing steric influence on reaction kinetics.

Experimental Workflows (Self-Validating Protocols)

Protocol 1: Copper-Catalyzed Chan-Lam N-Arylation

This protocol is optimized for primary sulfonamides. Yields will be ~15-25% lower for the 2-ethoxy variant due to steric hindrance.

  • Preparation: In an oven-dried flask, combine the 2-alkoxypyridine-3-sulfonamide (1.0 equiv), arylboronic acid (2.0 equiv), and Cu(OAc)2​ (0.2 equiv).

  • Solvent & Base: Add anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration, followed by pyridine (2.0 equiv) as the base.

  • Oxidative Environment: Attach a drying tube or leave the flask open to the atmosphere. Causality: Atmospheric oxygen is strictly required to reoxidize the Cu(I)/Cu(II) species to the active Cu(III) intermediate necessary for reductive elimination [3].

  • Reaction: Stir vigorously at room temperature for 12–24 hours.

  • Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material peak disappears. The product mass will shift by +[Aryl−H] . If protodeboronation outpaces cross-coupling (common with the ethoxy derivative), spike the reaction with an additional 0.5 equiv of arylboronic acid.

Protocol 2: Lewis Acid-Mediated O-Dealkylation ( BBr3​ )

This protocol cleaves the ether to yield the 2-pyridone. The methoxy derivative typically reaches completion in 2 hours, whereas the ethoxy derivative may require up to 6 hours or gentle warming.

  • Preparation: Dissolve the 2-alkoxypyridine-3-sulfonamide (1.0 equiv) in anhydrous DCM (0.2 M) under an inert argon atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: The initial Lewis acid-base complexation between BBr3​ and the ether oxygen is highly exothermic. Cooling prevents localized boiling and degradation of the sulfonamide group.

  • Addition: Dropwise add a 1.0 M solution of BBr3​ in DCM (3.0 equiv).

  • Cleavage: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 2 hours (methoxy) or up to 6 hours (ethoxy).

  • Self-Validation: Quench carefully with methanol at 0 °C to destroy excess BBr3​ . Monitor via TLC (UV active). The resulting 2-pyridone will be highly polar and baseline-bound in standard Hexane/EtOAc mixtures; switch to a DCM/MeOH (9:1) eluent to confirm the Rf​ shift.

Quantitative Data Summary

The following table summarizes the comparative performance metrics based on standard synthetic profiling:

Property / Reaction Metric2-Methoxypyridine-3-sulfonamide2-Ethoxypyridine-3-sulfonamide
CAS Number 1566061-98-01566767-66-5
Molecular Weight 188.20 g/mol 202.23 g/mol
Steric Bulk (Alkoxy Group) Low (Methyl)Moderate (Ethyl)
Chan-Lam Coupling Yield 75% – 85%50% – 65%
Chan-Lam Reaction Time 12 hours24+ hours
O-Dealkylation Rate ( BBr3​ ) Fast (~2 hours at RT)Slow (~6 hours at RT)
Primary Application High-throughput library synthesisSpecific lipophilic pocket targeting

References

  • PubChem. "2-Methoxypyridine-3-sulfonamide - Compound Summary". National Center for Biotechnology Information. URL:[Link]

  • PubChem. "2-Ethoxypyridine-3-sulfonamide - Compound Summary". National Center for Biotechnology Information. URL:[Link]

  • Gandhi, S. S. (2025). "Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan–Lam Coupling of Primary Sulfonamides". ACS Catalysis. URL:[Link]

  • Organic Chemistry Portal. "Chan-Lam Coupling". URL:[Link]

Validation

A Comparative Guide to Purity Validation of 2-Ethoxypyridine-3-Sulfonamide by Quantitative NMR (qNMR)

Introduction: The Imperative of Purity in Pharmaceutical Development In the landscape of drug discovery and development, the chemical integrity of an active pharmaceutical ingredient (API) is paramount. A precise underst...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of drug discovery and development, the chemical integrity of an active pharmaceutical ingredient (API) is paramount. A precise understanding of a compound's purity is not merely a regulatory formality but a critical determinant of its safety, efficacy, and therapeutic outcome. Purity assessment is a foundational element that influences every stage, from early discovery programs to commercial manufacturing.[1] While chromatographic methods like High-Performance Liquid Chromatography (HPLC) are workhorses in quality control, they are relative techniques that often rely on the availability of a well-characterized, identical reference standard for the analyte.

This guide introduces Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a powerful, primary analytical method for the absolute purity determination of 2-ethoxypyridine-3-sulfonamide. Unlike comparative methods, qNMR leverages the fundamental principle that the area of an NMR signal is directly proportional to the number of nuclei generating that signal.[2][3][4] This allows for direct, absolute quantification against a certified internal standard of a different chemical structure, providing an orthogonal and versatile approach to purity assessment.[1][5] This guide will provide the scientific rationale, a detailed experimental protocol, and a comparative analysis to demonstrate the robustness and validity of qNMR for this critical application.

The Principle of qNMR: A Foundation of Absolute Quantification

The strength of qNMR lies in its direct proportionality between signal intensity (integral) and the molar amount of a substance.[2][6] By incorporating a certified internal standard (IS) of known purity and weight into a solution with a known weight of the analyte, the purity of the analyte can be calculated with high accuracy and precision. The technique is non-destructive, requires minimal sample preparation, and provides structural information simultaneously with quantitative data.[2][7]

The fundamental equation governing purity calculation by the internal standard method is:

Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

Where:

  • I : Integral of the NMR signal for the analyte or internal standard.

  • N : Number of protons contributing to the selected NMR signal.

  • MW : Molecular Weight of the analyte or internal standard.

  • m : Mass of the analyte or internal standard.

  • Purity : Purity of the internal standard.

This direct, ratio-based measurement minimizes many potential sources of experimental error and establishes a clear traceability to SI units through the certified internal standard.[2][8]

Experimental Protocol: qNMR Purity Determination of 2-Ethoxypyridine-3-Sulfonamide

This protocol is designed as a self-validating system, incorporating principles outlined in the International Council for Harmonisation (ICH) guidelines (Q2(R2)) to ensure the resulting data is fit for its intended purpose.[9][10]

Materials and Reagents
ComponentSpecificationRationale for Selection
Analyte 2-Ethoxypyridine-3-sulfonamideThe compound of interest for purity validation.
Internal Standard Maleic Acid (Certified Reference Material, ≥99.5% purity)High purity, non-hygroscopic, excellent solubility in DMSO-d6, and a simple ¹H NMR spectrum (one singlet) that does not overlap with analyte signals.[11][12]
Solvent Dimethyl Sulfoxide-d6 (DMSO-d6, 99.9% D)Excellent solvent for a wide range of organic compounds, including sulfonamides.[13] Its residual proton signal does not interfere with key analyte or standard signals.
NMR Tubes 5 mm High-Precision NMR TubesMatched tubes minimize variations in glass quality and geometry, ensuring high-resolution spectra and measurement consistency.
Sample Preparation: The Foundation of Accuracy

Causality: Accurate gravimetric measurements are the cornerstone of the qNMR assay. Any error in weighing the analyte or the internal standard will directly propagate into the final purity calculation.[8][14]

  • Accurately weigh approximately 15 mg of 2-ethoxypyridine-3-sulfonamide into a clean, dry vial using a calibrated analytical balance (readable to 0.01 mg). Record the exact weight (m_analyte).

  • To the same vial, add approximately 8 mg of the certified Maleic Acid internal standard. Record the exact weight (m_IS). Expert Tip: Aiming for a near 1:1 molar ratio between the protons being integrated for the analyte and the standard can optimize accuracy.[8][15]

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d6. Ensure complete dissolution by gentle vortexing.

  • Transfer the solution to a high-precision 5 mm NMR tube.

  • Prepare a minimum of three independent samples to assess the method's precision (repeatability).[16]

NMR Data Acquisition: Optimizing for Quantitation

Causality: NMR acquisition parameters must be set to ensure that the signal intensity is truly proportional to the number of nuclei. This requires complete spin-lattice relaxation between pulses, which is governed by the T1 relaxation time.[14]

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Pulse Program: A standard single 90° pulse sequence (e.g., 'zg' on Bruker systems).[17]

  • Acquisition Time (AQ): ≥ 3.0 seconds. Ensures high digital resolution for accurate integration.

  • Relaxation Delay (D1): 20 seconds. This is a critical parameter. The delay must be at least 5 times the longest T1 value of any proton signal being quantified (both analyte and standard). A long delay ensures complete relaxation, preventing signal saturation and ensuring accurate integration. A conservative value of 20s is chosen here in the absence of a prior T1 measurement.

  • Number of Scans (NS): 16. This provides a sufficient signal-to-noise ratio (S/N > 150:1) for precise integration of the key signals.

  • Temperature: 298 K (25 °C), with active temperature regulation.

qNMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. NMR Data Acquisition cluster_proc 3. Data Processing cluster_calc 4. Purity Calculation weigh_analyte Accurately Weigh Analyte (m_analyte) weigh_is Accurately Weigh Internal Standard (m_IS) weigh_analyte->weigh_is dissolve Dissolve Mixture in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_params Set Quantitative Parameters (Long D1) load_sample->setup_params acquire_fid Acquire FID setup_params->acquire_fid ft Fourier Transform acquire_fid->ft phasing Manual Phase Correction ft->phasing baseline Baseline Correction phasing->baseline integrate Integrate Selected Signals (I_analyte, I_IS) baseline->integrate calc Apply qNMR Equation integrate->calc report Report Purity (%) with Statistical Uncertainty calc->report

Data Processing and Analysis

Causality: Careful and consistent data processing is essential to extract accurate integral values. Automated routines can sometimes introduce errors, so manual processing is recommended for the highest precision.[15]

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to the entire spectrum to ensure a flat, zero-baseline.

  • Signal Selection:

    • Analyte (2-Ethoxypyridine-3-sulfonamide): Integrate the triplet signal corresponding to the -CH3 of the ethoxy group (approximately 1.4 ppm). This signal is typically well-resolved and free from overlap. Note the number of protons (N_analyte = 3).

    • Internal Standard (Maleic Acid): Integrate the sharp singlet for the two equivalent olefinic protons (approximately 6.3 ppm). Note the number of protons (N_IS = 2).

  • Record the integral values (I_analyte and I_IS).

  • Calculate the purity using the equation provided in the "Principle of qNMR" section.

Method Validation: A Self-Validating System

The protocol must be validated to demonstrate its fitness for purpose, in line with ICH Q2(R2) guidelines.[9][18]

  • Specificity: The high resolution of NMR and the selection of non-overlapping signals for the analyte and internal standard ensure specificity. This can be visually confirmed from the spectrum.

  • Precision (Repeatability): The analysis of three independently prepared samples will be used to calculate the mean purity and the relative standard deviation (RSD). An acceptance criterion of RSD ≤ 1.0% is typical for a validated assay.[16]

  • Accuracy: Accuracy can be confirmed by analyzing a sample of 2-ethoxypyridine-3-sulfonamide with a previously certified purity from an orthogonal method (e.g., mass balance) or by performing a spike-recovery experiment.

  • Linearity: Prepare samples with varying analyte-to-internal standard weight ratios and plot the measured integral ratio against the weight ratio. The plot should be linear with a correlation coefficient (R²) > 0.999.

qNMR_Logic Signal_Integral Signal Integral (I) Molar_Amount Molar Amount (n) Signal_Integral->Molar_Amount is proportional to Num_Nuclei Number of Nuclei (N) Num_Nuclei->Molar_Amount normalizes Purity Analyte Purity (%) Molar_Amount->Purity Analyte_Mass Analyte Mass (m_analyte) Analyte_Mass->Purity is compared against IS_Mass IS Mass (m_IS) IS_Mass->Purity provides reference for

Comparative Analysis: qNMR vs. Alternative Purity Methods

While HPLC is a cornerstone of pharmaceutical analysis, qNMR offers distinct advantages that make it a superior or highly complementary primary method for purity validation.[1][5]

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Absolute quantification based on direct signal-to-molar ratio.[2]Relative quantification based on separation and comparison to a reference standard.Separation of volatile compounds; relative quantification.
Reference Standard Requires a certified, structurally different internal standard (e.g., Maleic Acid).[19]Requires a certified reference standard of the analyte itself.Requires a certified reference standard of the analyte.
Selectivity High; based on unique chemical shifts of nuclei.High; based on chromatographic separation.High; based on chromatographic separation.
Destructive? No, the sample can be recovered and used for other analyses.[2]Yes, the sample is consumed.Yes, the sample is consumed.
Information Provided Absolute purity, structural confirmation, and impurity identification in a single experiment.[7]Purity relative to the main peak area (Area % method) or a reference standard.Purity relative to the main peak area or a reference standard.
Speed Rapid sample preparation and acquisition (typically <15 min/sample).Can involve lengthy method development and run times.Requires analyte to be volatile or derivatized; can have long run times.
Applicability to Analyte Excellent. Non-destructive and provides direct quantification without needing an analyte-specific standard.Good. The standard method, but requires an analyte-specific reference, which may not be available in early development.Poor. 2-Ethoxypyridine-3-sulfonamide is not sufficiently volatile for direct GC analysis without derivatization.

Conclusion: The Authoritative Power of qNMR

For the validation of 2-ethoxypyridine-3-sulfonamide purity, quantitative NMR emerges as a robust, accurate, and highly efficient primary analytical method. Its fundamental principle of direct measurement provides an absolute purity value traceable to a certified standard, a distinct advantage over the relative measurements of chromatography.[20] The ability to deliver simultaneous structural and quantitative information in a non-destructive manner makes qNMR an invaluable tool for researchers, scientists, and drug development professionals. By integrating the self-validating protocols described, laboratories can generate trustworthy and defensible purity data that meets the rigorous standards of the pharmaceutical industry, ensuring the integrity and quality of the final drug product.

References

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video).
  • Survey and qualification of internal standards for quantific
  • Validation of analytical procedures q2(r2). ICH.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. ScienceDirect.
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
  • Quantitative NMR spectroscopy—principles and applic
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy.
  • Let's try doing quantit
  • A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of N-Sulfinylamines. Benchchem.
  • A Guide to Quantit
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
  • Validation of a Generic qHNMR Method for Natural Products Analysis.
  • Validation of quantit
  • Using high-performance quantitative NMR (HP-qNMR )
  • 2-ETHYLSULFONYLIMIDAZO[1,2-A]PYRIDINE-3-SULFONAMIDE. Sigma-Aldrich.
  • Purity by Absolute qNMR Instructions. University of Illinois Urbana-Champaign.
  • 2-(Ethanesulfonyl)imidazo(1,2-a)pyridine-3-sulfonamide | C9H11N3O4S2.
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference M

Sources

Comparative

IR spectroscopy reference data and peaks for 2-ethoxypyridine-3-sulfonamide

An In-Depth Guide to the Infrared Spectroscopy of 2-Ethoxypyridine-3-Sulfonamide: Reference Data and Comparative Analysis Prepared by: Gemini, Senior Application Scientist Abstract This guide provides a comprehensive ana...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Infrared Spectroscopy of 2-Ethoxypyridine-3-Sulfonamide: Reference Data and Comparative Analysis

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-ethoxypyridine-3-sulfonamide. By dissecting the molecule into its core functional groups—a substituted pyridine ring, an ethoxy group, and a primary sulfonamide—we can predict and assign its characteristic vibrational modes. This document serves as a crucial reference for researchers, scientists, and drug development professionals, offering both theoretical reference data derived from established literature and a comparative analysis with structurally related compounds. Furthermore, a detailed, self-validating experimental protocol for sample analysis is provided to ensure data integrity and reproducibility.

Molecular Structure and Key Functional Groups

To interpret the IR spectrum of 2-ethoxypyridine-3-sulfonamide, it is essential to first identify the distinct functional groups within its structure. Each group possesses unique vibrational modes (stretching and bending) that correspond to specific absorption bands in the IR spectrum.

The primary components are:

  • Pyridine Ring: A heteroaromatic system with characteristic C-H, C=C, and C=N bonds.

  • Ethoxy Group (-OCH₂CH₃): An ether linkage to the aromatic ring, featuring aliphatic C-H bonds and a prominent C-O-C system.

  • Sulfonamide Group (-SO₂NH₂): A key functional group with N-H, S=O, and S-N bonds, each producing strong, diagnostic IR absorptions.

cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition start Dry KBr Powder (~110°C, 2-4h) weigh Weigh ~1-2 mg Sample and ~100-200 mg KBr start->weigh grind Grind Mixture in Agate Mortar (3-5 min) weigh->grind transfer Transfer Powder to Pellet Die grind->transfer press Apply Pressure (7-10 tons, 2-3 min) transfer->press remove Place Pellet in Spectrometer Holder press->remove bg Record Background Spectrum remove->bg sample Acquire Sample Spectrum bg->sample

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Conclusion

The infrared spectrum of 2-ethoxypyridine-3-sulfonamide is rich with information, providing a unique fingerprint based on its constituent functional groups. The most prominent and easily identifiable features are the strong, dual absorptions of the sulfonyl (S=O) group's symmetric and asymmetric stretches, and the characteristic N-H stretches of the primary sulfonamide. These are complemented by the C-O stretches from the ethoxy group and the complex series of absorptions corresponding to the pyridine ring vibrations. By following the rigorous experimental protocol outlined, researchers can reliably obtain high-quality spectra for unambiguous identification and characterization.

References

  • Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. (1986). Zeitschrift fur Chemie, 26(5), 173. [Link]

  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Verlag der Zeitschrift für Naturforschung. [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). PMC. [Link]

  • Synthesis and characterization of some sulfonamide dervatives. Research India Publications. [Link]

  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. [Link]

  • Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry, 9(2), 288-292. [Link]

  • Pyridine, 2-ethoxy-. NIST WebBook. [Link]

  • Table of Characteristic IR Absorptions. University of Wisconsin-Madison. [Link]

  • Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry. [Link]

  • Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (1966). CHIMIA, 20, 340-342. [Link]

Validation

A Comparative Guide to the Elemental Analysis of 2-Ethoxypyridine-3-Sulfonamide Reference Standards

This guide provides an in-depth technical comparison of the elemental analysis results for 2-ethoxypyridine-3-sulfonamide reference standards. In the landscape of pharmaceutical development, the precise characterization...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of the elemental analysis results for 2-ethoxypyridine-3-sulfonamide reference standards. In the landscape of pharmaceutical development, the precise characterization of reference standards is not merely a procedural step but a cornerstone of quality, safety, and efficacy. Elemental analysis serves as a fundamental tool to confirm the empirical formula, and by extension, the identity and purity of active pharmaceutical ingredients (APIs) and their intermediates.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering a framework for both conducting and evaluating elemental analysis through a synthesis of theoretical calculations, established experimental protocols, and data interpretation.

Part 1: Theoretical Elemental Composition

The first step in any analytical verification is to establish a theoretical baseline. The identity of a molecule is intrinsically linked to its elemental makeup. For 2-ethoxypyridine-3-sulfonamide, the molecular formula is C₇H₁₀N₂O₃S , with a molecular weight of approximately 202.23 g/mol .[3]

From this formula, the theoretical mass percentage of each constituent element can be precisely calculated.[4] This calculation provides the ideal values against which all experimental results for a pure, anhydrous sample of the reference standard must be compared.

ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)Theoretical Mass %
CarbonC12.011784.07741.58%
HydrogenH1.0081010.0804.99%
NitrogenN14.007228.01413.85%
SulfurS32.065132.06515.86%
OxygenO15.999347.99723.73%
Table 1: Theoretical elemental composition of 2-Ethoxypyridine-3-Sulfonamide (C₇H₁₀N₂O₃S).

Part 2: The Gold Standard: Combustion-Based CHNS Analysis

For the quantitative determination of carbon, hydrogen, nitrogen, and sulfur in organic compounds like 2-ethoxypyridine-3-sulfonamide, the most reliable, rapid, and cost-effective method is combustion analysis.[1][5] This technique, based on the Pregl-Dumas method, is a cornerstone of both research and quality control in the pharmaceutical industry.[6]

The core principle involves the dynamic flash combustion of a small, precisely weighed sample in an oxygen-rich environment at temperatures exceeding 1000°C.[2][7] This process quantitatively converts the constituent elements into simple, stable gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂).[6][8] These gases are then separated and measured, allowing for the calculation of their original percentages in the sample.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for CHNS elemental analysis, from sample preparation to final data reporting.

CHNS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Reference Standard Weighing Microbalance Weighing (1-2 mg in Tin Capsule) Sample->Weighing Accurate Mass Determination Autosampler Autosampler Introduction Weighing->Autosampler Combustion Combustion Reactor (>1000°C with O₂) Autosampler->Combustion Dynamic Flash Combustion Reduction Reduction Tube (e.g., Copper) Combustion->Reduction CO₂, H₂O, Nₓ, SO₂ GC Gas Chromatography Column (Separation) Reduction->GC CO₂, H₂O, N₂, SO₂ TCD Thermal Conductivity Detector (TCD) GC->TCD Separated Gases Software Data Handling Software TCD->Software Signal Detection Report Final Report (%C, %H, %N, %S) Software->Report Calculation vs. Sample Weight

Caption: Experimental workflow for CHNS combustion analysis.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating system suitability and calibration checks to ensure data integrity.

  • Instrumentation: A modern elemental analyzer, such as a Thermo Scientific™ FlashSmart™ Elemental Analyzer or a VELP EMA 502, is used.[2][7] These systems integrate the combustion furnace, GC column, and TCD detector.[7]

  • System Preparation & Calibration:

    • Causality: Before analysis, the system's stability is verified by running several empty tin capsules to ensure a clean baseline.

    • The instrument is calibrated using a certified organic standard with known C, H, N, and S content, such as sulfanilic acid.[2][6] A multi-point calibration curve is generated by analyzing varying weights of the standard (e.g., 0.5-5 mg) to ensure linearity across the expected sample weight range.[2] This step is crucial for converting the detector's signal into an accurate elemental percentage.

  • Sample Preparation:

    • Causality: A sample of the 2-ethoxypyridine-3-sulfonamide reference standard (typically 1-2 mg) is weighed into a tin capsule using a calibrated microbalance with high accuracy.[5] Accurate weighing is critical because the final percentages are calculated relative to this initial mass.[5] The tin capsule itself facilitates complete combustion at a lower temperature and minimizes sample loss.[7]

  • Analysis Sequence:

    • The encapsulated sample is introduced into the combustion reactor via an autosampler.

    • Dynamic flash combustion occurs, converting the sample into its elemental gases.[6][7]

    • The gas mixture flows through a reduction furnace containing high-purity copper, which quantitatively converts nitrogen oxides (Nₓ) to N₂ and removes excess oxygen.[2]

    • The resulting gas mixture (He carrier, CO₂, H₂O, N₂, SO₂) is passed through a chromatographic column, which separates the gases based on their different retention times.[2]

    • A Thermal Conductivity Detector (TCD) measures the thermal conductivity difference between the carrier gas and the sample gas as each component elutes from the column, generating a signal proportional to the concentration of the element.[2][7]

  • Data Processing:

    • The instrument's data handling software integrates the signal peaks for each gas.[7]

    • Using the calibration curve and the initial sample weight, the software automatically calculates the percentage mass for C, H, N, and S in the original sample.

Part 3: Comparative Analysis and Acceptance Criteria

A reference standard is defined by its high purity. Therefore, the experimental results from elemental analysis should closely match the theoretical values. In pharmaceutical quality control, results are evaluated against predefined acceptance criteria. A widely accepted industry standard is that the experimental value for each element should be within ±0.4% of the theoretical value.

ElementTheoretical % Experimental Result (Example) Difference Acceptance Criteria (±0.4%) Result
Carbon41.58%41.45%-0.13%41.18% - 41.98%Pass
Hydrogen4.99%5.05%+0.06%4.59% - 5.39%Pass
Nitrogen13.85%13.78%-0.07%13.45% - 14.25%Pass
Sulfur15.86%15.91%+0.05%15.46% - 16.26%Pass
Table 2: A comparative framework for evaluating experimental elemental analysis results against theoretical values for 2-Ethoxypyridine-3-Sulfonamide.

Interpreting Deviations:

  • Minor Deviations (within ±0.4%): These are expected and reflect the inherent variability of the analytical method.

  • Significant Deviations (>0.4%): A consistent deviation for all elements may indicate a systematic error in weighing. A deviation in specific elements can be diagnostic:

    • Low C, H, N, S: May suggest the presence of an inorganic impurity (e.g., salts, catalysts) or significant moisture/residual solvent content that does not contain these elements.

    • High H: Often indicates the presence of water.

    • High C, H: Could point to a residual organic solvent impurity.

Part 4: Distinguishing Bulk Composition from Elemental Impurities

It is critical for drug development professionals to distinguish between the analysis of bulk elemental composition (CHNS) and trace elemental impurities .

  • Bulk Composition (CHNS Analysis): Determines the relative amounts of the primary elements that constitute the drug molecule itself. It is a test of identity and purity with respect to the empirical formula.

  • Elemental Impurities Analysis (USP <232>/ICH Q3D): Focuses on detecting and quantifying trace levels of potentially toxic metals (e.g., As, Cd, Hg, Pb, Co, Ni) that may be present as contaminants from manufacturing processes or raw materials.[9][10][11] This analysis is performed using highly sensitive techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES), not combustion analysis.[10]

Conclusion

The elemental analysis of a 2-ethoxypyridine-3-sulfonamide reference standard is a fundamental verification step, confirming its empirical formula and providing a quantitative measure of its purity. By comparing the results of a validated combustion CHNS analysis protocol against the theoretical values derived from its molecular formula (C₇H₁₀N₂O₃S), researchers can establish a high degree of confidence in the identity and quality of their standard. Adherence to strict acceptance criteria (typically ±0.4%) ensures that the reference material is suitable for its intended use in critical pharmaceutical research and development applications.

References

  • National Center for Biotechnology Information (2024). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC. Available at: [Link]

  • Spectro-Lab (n.d.). AN42192 Characterization of pharmaceutical products by the Thermo Scientific FlashSmart Elemental Analyzer. Available at: [Link]

  • LookChem (n.d.). 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide. Available at: [Link]

  • Auriga Research (2025). Elemental Analysis CHNS (O) - Testing Methods. Available at: [Link]

  • VELP Scientifica (n.d.). CHNS-O determination in pharmaceutical products by flash combustion. Available at: [Link]

  • Mettler Toledo (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Available at: [Link]

  • The Royal Society of Chemistry (2008). CHNS Elemental Analysers. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 2-(Ethanesulfonyl)imidazo(1,2-a)pyridine-3-sulfonamide | C9H11N3O4S2 | CID 15477602. Available at: [Link]

  • PubMed (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Available at: [Link]

  • AZoM (2020). The Benefits of Combustion Analysis Over Spectrometric Methods for C/S and O/N/H Measurements. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 2-(Ethylsulfinyl)imidazo[1,2-a]pyridine-3-sulfonamide - PMC. Available at: [Link]

  • Chemistry LibreTexts (2022). 3.2: Determining Empirical and Molecular Formulas. Available at: [Link]

  • Molport (n.d.). 3-ethoxypyridine-2-sulfonamide | 1566861-15-1. Available at: [Link]

Sources

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